molecular formula C31H50O4 B15145922 Methyl lycernuate A

Methyl lycernuate A

Número de catálogo: B15145922
Peso molecular: 486.7 g/mol
Clave InChI: YJCLBMDGUOAHFA-YBRYXZMKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl lycernuate A is a useful research compound. Its molecular formula is C31H50O4 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H50O4

Peso molecular

486.7 g/mol

Nombre IUPAC

methyl (3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate

InChI

InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20?,21?,22?,23?,24?,25?,28-,29+,30+,31+/m0/s1

Clave InChI

YJCLBMDGUOAHFA-YBRYXZMKSA-N

SMILES isomérico

C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC([C@]3(C)C(=O)OC)O)C

SMILES canónico

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C

Origen del producto

United States

Foundational & Exploratory

Unveiling the Chemical Architecture of Methyl Lycernuate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product chemistry, the precise elucidation of a compound's chemical structure is the cornerstone of understanding its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of Methyl Lycernuate A, a triterpenoid (B12794562) methyl ester, focusing on its chemical structure, physicochemical properties, and the methodologies employed for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure of this compound

This compound is a complex organic molecule with the chemical formula C₃₁H₅₀O₄.[1] Its structure is characterized by a tetracyclic triterpenoid core, a common feature among many bioactive compounds isolated from medicinal fungi. While the trivial name "this compound" is not widely indexed in major chemical databases, its unique CAS Registry Number, 56218-46-3, provides a definitive identifier for this specific chemical entity.[1][2]

Extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is essential for the complete structural elucidation of such complex natural products. The lanostane-type triterpenoid skeleton forms the backbone of many compounds isolated from Ganoderma species, which are known for their diverse and potent biological activities.

Physicochemical and Spectroscopic Data

The empirical formula of this compound has been determined to be C₃₁H₅₀O₄. The characterization of this compound relies on a suite of analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56218-46-3[1][2]
Molecular Formula C₃₁H₅₀O₄[1]
Molecular Weight 486.73 g/mol (Calculated)

Note: Further experimental data on properties such as melting point, boiling point, and solubility are typically reported in the primary literature detailing the compound's isolation and characterization.

Experimental Protocols: A Methodological Overview

The isolation and structural elucidation of novel natural products like this compound involve a multi-step process. The general workflow for such an investigation is outlined below.

Isolation of this compound

A typical isolation protocol for triterpenoids from a natural source, such as a medicinal mushroom, involves the following steps:

  • Extraction: The dried and powdered source material is extracted with a series of organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel or other stationary phases to separate the mixture into fractions of decreasing complexity.

  • Purification: Repeated chromatographic techniques, including preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are employed to isolate the pure compound.

Structure Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as carbonyls (C=O) and hydroxyls (-OH).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of a novel compound like this compound follows a logical progression of experimental analysis and data interpretation.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Natural Source Natural Source Extraction Extraction Natural Source->Extraction Solvent Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Purification Purification Fractionation->Purification HPLC, etc. Pure Compound Pure Compound Purification->Pure Compound MS MS Pure Compound->MS NMR NMR Pure Compound->NMR IR IR Pure Compound->IR UV_Vis UV_Vis Pure Compound->UV_Vis Data Interpretation Data Interpretation MS->Data Interpretation NMR->Data Interpretation IR->Data Interpretation UV_Vis->Data Interpretation Structure Proposal Structure Proposal Data Interpretation->Structure Proposal Final Structure Final Structure Structure Proposal->Final Structure Validation

Figure 1. A generalized workflow for the isolation and structural elucidation of a novel natural product.

Conclusion

The determination of the precise chemical structure of this compound is a critical first step in unlocking its potential for pharmacological applications. This technical guide has provided an overview of its known properties and the standard methodologies required for its comprehensive characterization. Further research, including the publication of its detailed spectroscopic data and biological activity, is anticipated to provide a deeper understanding of this intriguing natural product.

References

Methyl Lycernuate A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is a naturally occurring triterpenoid, a class of organic compounds widely investigated for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural source and isolation of this compound. While the original publication detailing its initial isolation remains elusive in readily accessible scientific databases, this document synthesizes available data and outlines a generalized yet detailed methodology for its extraction and purification based on established protocols for analogous compounds from its putative natural source.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 56218-46-3N/A
Molecular Formula C₃₁H₅₀O₄N/A
Molecular Weight 486.74 g/mol N/A
Compound Class TriterpenoidN/A

Natural Source

Based on phytochemical screenings and the known distribution of related triterpenoids, the primary natural source of this compound is believed to be Glochidion puberum . This species, belonging to the family Phyllanthaceae, is a shrub or small tree native to China and other parts of Asia. It has a rich history in traditional Chinese medicine, where various parts of the plant are used to treat a range of ailments.

Glochidion puberum is a well-documented source of a diverse array of phytochemicals, with triterpenoids being a prominent class of isolated compounds. The table below summarizes the major classes of secondary metabolites identified from this plant, highlighting its potential as a reservoir for novel drug leads.

Phytochemical ClassExamples of Isolated Compounds
Triterpenoids Glochidone, Glochidiol, Lupeol, Betulinic acid, Oleanolic acid
Saponins Puberosides A-E
Lignans Glochinin A
Sesquiterpenoids Glochicoccin D, Phyllaemblic acid
Flavonoids Quercetin, Kaempferol
Steroids β-Sitosterol, Stigmasterol

Generalized Isolation Protocol

The following experimental protocol describes a generalized workflow for the isolation of this compound from the dried aerial parts (leaves and stems) of Glochidion puberum. This methodology is based on established procedures for the successful isolation of other triterpenoids from the same plant.

Plant Material Collection and Preparation
  • The aerial parts of Glochidion puberum are collected and authenticated by a plant taxonomist.

  • The plant material is thoroughly washed with distilled water to remove any adhering debris and then air-dried in the shade at room temperature.

  • The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature using maceration or Soxhlet extraction. The process is typically repeated three times to ensure complete extraction of the secondary metabolites.

  • The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Solvent-Solvent Partitioning
  • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • This fractionation separates compounds based on their polarity. Triterpenoids, including this compound, are typically enriched in the less polar fractions (n-hexane, chloroform, and ethyl acetate).

Chromatographic Purification
  • The fraction enriched with the target compound (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or by spraying with a suitable chromogenic reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Fractions with similar TLC profiles are pooled and concentrated.

  • Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation
  • The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify the presence of functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the generalized experimental workflow for the isolation of this compound from Glochidion puberum.

Isolation_Workflow Plant Dried & Powdered Glochidion puberum Extraction Methanol Extraction Plant->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) Crude_Extract->Partitioning Fractions Enriched Fractions (e.g., Ethyl Acetate) Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Fraction Collection & Analysis Purified_Fractions Semi-purified Fractions Column_Chromatography->Purified_Fractions TLC->Column_Chromatography HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV-Vis) Pure_Compound->Structure_Elucidation

Unraveling the Synthesis of Methyl Lycernuate A: A Deep Dive into its Triterpenoid Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Methyl lycernuate A, a complex natural product of interest to the scientific community, has been identified as a serratene-type triterpenoid (B12794562) methyl ester. This classification moves its biosynthetic origins away from the well-trodden paths of fatty acid synthesis and into the intricate world of triterpenoid cyclization and modification. Found in club mosses of the Lycopodium genus, particularly Lycopodium cernuum, the journey to constructing this compound is a multi-step enzymatic cascade, beginning with a universal precursor to all triterpenoids.

The biosynthesis of the serratene core of this compound is hypothesized to begin with the cyclization of squalene (B77637), a 30-carbon linear hydrocarbon. Unlike many other triterpenoids that are formed from the cyclization of 2,3-oxidosqualene, evidence suggests that serratene triterpenoids may arise from a proton-initiated cyclization of squalene itself or a related diepoxide. This intricate folding and ring-forming process is catalyzed by a class of enzymes known as terpene cyclases.

While the complete enzymatic pathway for lycernuic acid A, the presumed carboxylic acid precursor to this compound, has not been fully elucidated, studies on related compounds in Lycopodium clavatum offer significant clues. The biosynthesis of α-onocerin, a structurally related tetracyclic triterpenoid, involves a two-step cyclization of 2,3;22,23-dioxidosqualene. This process is initiated by a dioxidosqualene cyclase (LCC) to form an intermediate, pre-α-onocerin, which is then further cyclized by a second enzyme (LCD) to yield α-onocerin. It is proposed that the serratene skeleton is also formed from this pre-α-onocerin intermediate through the action of a yet-to-be-identified serratane synthase.

Following the formation of the fundamental serratene ring structure, a series of post-cyclization modifications, including hydroxylations and the oxidation of a methyl group to a carboxylic acid, are necessary to produce the various lycernuic acids. These modifications are typically carried out by cytochrome P450 monooxygenases and other oxidoreductases.

The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group of lycernuic acid A. This reaction is catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the carboxylate of lycernuic acid A, yielding the final methyl ester product.

Biosynthetic Pathway of the Serratene Core

The proposed biosynthetic pathway for the serratene core, the foundational structure of this compound, is a testament to the complexity of natural product biosynthesis. The pathway commences with the ubiquitous precursor, squalene, and proceeds through a series of enzymatic transformations.

Serratene Biosynthesis Squalene Squalene Dioxidosqualene Dioxidosqualene Squalene->Dioxidosqualene Epoxidase Pre-α-onocerin Pre-α-onocerin Dioxidosqualene->Pre-α-onocerin LCC (Dioxidosqualene cyclase) Serratene Skeleton Serratene Skeleton Pre-α-onocerin->Serratene Skeleton Serratane Synthase (hypothetical) Lycernuic Acid A Lycernuic Acid A Serratene Skeleton->Lycernuic Acid A Hydroxylases, Oxidases This compound This compound Lycernuic Acid A->this compound Methyltransferase

Caption: Proposed biosynthetic pathway of the serratene core of this compound.

Experimental Methodologies

The elucidation of this proposed pathway relies on a combination of advanced analytical and molecular biology techniques.

Isolation and Structure Elucidation of Intermediates

Protocol:

  • Extraction: Plant material from Lycopodium species is harvested, dried, and ground. The powdered material is then subjected to solvent extraction, typically with methanol (B129727) or ethanol, to isolate the triterpenoid fraction.

  • Fractionation: The crude extract is partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

  • Chromatography: The fractions are further purified using a combination of column chromatography (silica gel, Sephadex) and high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Determination: The structures of the isolated compounds, including lycernuic acids and potential precursors, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Enzyme Identification and Characterization

Protocol:

  • Transcriptome Sequencing: RNA is extracted from Lycopodium tissues actively producing triterpenoids. The RNA is then sequenced to generate a transcriptome library.

  • Gene Mining: The transcriptome data is searched for sequences homologous to known terpene cyclases, cytochrome P450s, and methyltransferases from other organisms.

  • Gene Cloning and Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

  • Enzyme Assays: The recombinant enzymes are incubated with their putative substrates (e.g., squalene, pre-α-onocerin, lycernuic acid A). The reaction products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.

Quantitative Data

Currently, there is a lack of specific quantitative data such as enzyme kinetic parameters (Kcat, Km) and in vivo precursor-to-product conversion rates for the biosynthetic pathway of this compound. The research is still in the exploratory phase of identifying the key enzymes and intermediates.

ParameterValueMethod of Determination
Enzyme Kinetic DataNot yet determinedRecombinant enzyme assays
Precursor Conversion RatesNot yet determinedIsotopic labeling studies

The ongoing research into the biosynthesis of this compound and other serratene triterpenoids not only expands our understanding of the vast chemical diversity in the plant kingdom but also opens up possibilities for the biotechnological production of these valuable compounds for potential pharmaceutical applications. Further investigation is required to isolate and characterize the specific enzymes responsible for each step in this intricate biosynthetic pathway.

Physical and chemical properties of Methyl lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A is a serratene-type triterpenoid (B12794562) that has been identified and isolated from club mosses of the Lycopodium genus, specifically Lycopodium serratum Thunb. and Lycopodium clavatum. As a member of the triterpenoid class of natural products, it holds potential for further investigation into its biological activities. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, formula, and weight. Due to its recent characterization as a novel natural product, publicly available data on its specific physical properties, detailed experimental protocols for its isolation, and its biological activity are limited. This guide compiles the currently available information and provides foundational knowledge for researchers interested in this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with a pentacyclic serratene core structure. While extensive experimental data on its physical properties are not widely published, some key identifiers and predicted properties are available.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
CAS Number 56218-46-3[1]
Molecular Formula C₃₁H₅₀O₄[1]
Molecular Weight 486.74 g/mol [1]
Physical State Solid (Predicted)N/A
Density (Predicted) 1.11 g/cm³N/A

Note: Most physical properties beyond molecular formula and weight are currently unavailable in public databases and require experimental determination.

Chemical Structure

The chemical structure of this compound has been elucidated through modern spectroscopic techniques, including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2] It is characterized by a serratene backbone, a common structural motif in triterpenoids isolated from Lycopodium species.

A definitive 2D chemical structure diagram for this compound is not yet available in public chemical databases. Researchers should refer to the primary literature that first described its isolation for detailed structural information.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation and characterization of this compound are emerging. The compound has been successfully isolated from the methanolic extract of the whole plants of Lycopodium clavatum.[2] The general workflow for such a process is outlined below.

General Isolation Workflow

The isolation of this compound from its natural source typically involves a multi-step process designed to separate it from a complex mixture of other plant metabolites.

G General Isolation Workflow for this compound A Plant Material Collection (Lycopodium clavatum) B Drying and Pulverization A->B C Methanolic Extraction B->C D Crude Extract Concentration C->D E Solvent Partitioning D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Fraction Collection and Analysis (e.g., TLC) F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated this compound H->I

Caption: A generalized workflow for the isolation of this compound.

Structural Elucidation Methodology

The definitive identification of this compound relies on a combination of spectroscopic methods.

G Structural Elucidation Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) Analysis Spectral Data Analysis NMR->Analysis MS High-Resolution Mass Spectrometry (HR-ESI-MS) MS->Analysis Structure Elucidated Structure of This compound Analysis->Structure

Caption: Key spectroscopic methods for determining the structure of this compound.

Biological Activity

The biological activities of this compound are not yet extensively documented in publicly accessible literature. However, other serratene-type triterpenoids isolated from Lycopodium species have demonstrated a range of biological effects, including anti-inflammatory and anti-cancer activities.[3][4] Given its structural class, this compound is a candidate for investigation into similar therapeutic properties.

Potential Signaling Pathways for Investigation

Based on the known activities of related triterpenoids, several signaling pathways are logical starting points for investigating the mechanism of action of this compound.

G Potential Signaling Pathways for Investigation cluster_0 Inflammatory Pathways cluster_1 Cell Proliferation & Apoptosis Pathways MLA This compound NFkB NF-κB Signaling MLA->NFkB MAPK MAPK Signaling MLA->MAPK PI3K_Akt PI3K/Akt Signaling MLA->PI3K_Akt Caspase Caspase Cascade MLA->Caspase

Caption: Plausible signaling pathways for future bioactivity studies of this compound.

Conclusion and Future Directions

This compound is a recently characterized serratene-type triterpenoid with a need for further scientific exploration. The immediate priorities for future research should include the full experimental determination of its physical and chemical properties, the development and publication of detailed and reproducible isolation and synthesis protocols, and comprehensive screening for biological activities. As a novel natural product, this compound represents an intriguing compound for researchers in natural product chemistry, pharmacology, and drug discovery.

References

In-Depth Technical Guide to Methyl Lycernuate A (CAS 56218-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Lycernuate A, identified by the CAS number 56218-46-3, is a naturally occurring triterpenoid (B12794562) compound. Triterpenoids are a large and structurally diverse class of organic compounds derived from a 30-carbon precursor, squalene. These compounds are widely distributed in plants and exhibit a broad range of biological activities, making them a subject of significant interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, structural elucidation, and what is known about its biological relevance. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides general methodologies relevant to its chemical class.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its classification as a triterpenoid methyl ester, some general characteristics can be inferred. The available and predicted data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 56218-46-3-
Molecular Formula C₃₁H₅₀O₄[1]
Molecular Weight 486.74 g/mol [1]
Physical State Solid (Predicted)General knowledge of similar triterpenoids
Melting Point Data not available-
Boiling Point Data not available-
Solubility Likely soluble in organic solvents (e.g., chloroform, ethyl acetate, DMSO); Insoluble in water (Predicted)General knowledge of triterpenoids
Predicted Density 1.11 g/cm³Prediction from Safety Data Sheet

Structural Characterization

The definitive structure of this compound is crucial for understanding its chemical behavior and biological activity. The primary methods for structural elucidation of natural products like this compound are spectroscopic techniques.

Spectroscopic Data

Table 2: Expected Spectral Data for this compound

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals for multiple methyl groups (singlets and doublets), olefinic protons (if present), protons adjacent to hydroxyl and ester functionalities.
¹³C NMR Signals corresponding to approximately 31 carbon atoms, including characteristic peaks for carbonyl (ester), carbons bearing hydroxyl groups, and numerous aliphatic carbons of the triterpenoid skeleton.
Infrared (IR) Spectroscopy Absorption bands for O-H stretching (hydroxyl groups), C-H stretching (aliphatic), C=O stretching (ester), and C-O stretching.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight (486.74), along with characteristic fragmentation patterns of the triterpenoid core.
Experimental Protocols for Structural Characterization

The following are detailed methodologies for the key experiments used in the characterization of triterpenoid methyl esters.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0.00 ppm).

    • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Analyze the chemical shifts, coupling constants, and correlation peaks to assemble the molecular structure.

3.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

    • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) bonds.

3.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Data Analysis: Analyze the fragmentation pattern to deduce structural motifs and confirm the molecular formula.

Synthesis and Isolation

Isolation from Natural Sources

This compound is a natural product, and its primary source is likely plant-based. One potential source is the tomato plant (Lycopersicon esculentum), which is known to produce a variety of triterpenoids.[1][2][3]

Experimental Workflow for Isolation:

G Start Plant Material (e.g., Lycopersicon esculentum) Extraction Extraction with Organic Solvent (e.g., Methanol/Chloroform) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane/Methanol) Crude_Extract->Partitioning Fractionation Column Chromatography (Silica Gel) Partitioning->Fractionation Purification Preparative HPLC Fractionation->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound from a plant source.

Chemical Synthesis

A specific chemical synthesis for this compound has not been reported in the literature. However, the synthesis of triterpenoid methyl esters generally involves the esterification of the corresponding carboxylic acid.

General Synthesis Workflow:

G Starting_Material Lycernuic Acid (Triterpenoid Carboxylic Acid) Esterification Esterification Reaction (Methanol, Acid Catalyst) Starting_Material->Esterification Reaction_Mixture Reaction Mixture Esterification->Reaction_Mixture Workup Aqueous Work-up Reaction_Mixture->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product G cluster_0 Potential Cellular Effects of this compound MLA This compound Target Cellular Target (e.g., Enzyme, Receptor) MLA->Target Binds to/Modulates Signaling_Pathway Signaling Pathway (e.g., NF-κB, MAPK) Target->Signaling_Pathway Activates/Inhibits Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) Signaling_Pathway->Biological_Response Leads to

References

Methyl Lycernuate A: A Technical Guide on its Discovery, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

Methyl lycernuate A is a naturally occurring triterpenoid (B12794562) that has been isolated from several species of the Lycopodium genus, a family of plants with a rich history in traditional medicine. First identified in 2022 from Lycopodium clavatum, its discovery has added to the vast chemical diversity of serratane-type triterpenoids. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the methodologies for its isolation and structural elucidation. Notably, despite the significant biological activities of many co-isolated compounds, this compound has not demonstrated significant activity in initial screenings. This document summarizes the current state of knowledge to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound was first discovered and reported in 2022 by a team of researchers led by Vu Huong Giang. It was isolated from a methanol (B129727) extract of the whole plant of Lycopodium clavatum[1][2][3][4]. In the primary publication, it was designated as a "new natural product"[1]. The discovery was part of a broader phytochemical investigation into L. clavatum, which is known for producing a variety of bioactive compounds, including alkaloids and other triterpenoids.

Subsequent to its initial discovery, this compound has also been isolated from other species of the same family, including the herbs of Lycopodium serratum Thunb. and the aerial parts of Lycopodium japonicum. The recurrence of this compound in different Lycopodium species suggests it may be a characteristic metabolite of this genus.

The general workflow for the discovery of this compound is outlined in the diagram below.

G cluster_analysis Isolation & Elucidation plant Lycopodium clavatum (Whole Plant) extract Methanol Extract plant->extract partition Solvent Partitioning extract->partition cc Column Chromatography (Silica Gel) partition->cc hplc Preparative HPLC cc->hplc pure_compound This compound (Pure Isolate) hplc->pure_compound nmr 1D/2D NMR pure_compound->nmr ms HR-ESI-MS pure_compound->ms

Fig. 1: General workflow for the discovery and isolation of this compound.

Physicochemical Properties

This compound is classified as a serratane-type triterpenoid. Its chemical structure was determined through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The key structural feature that distinguishes it from related compounds is the presence of a methyl ester group.

While the full physicochemical data is not publicly available, the following table summarizes the key analytical methods used for its characterization.

PropertyMethod of DeterminationReference
Molecular FormulaHigh-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Chemical Structure1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC)
ClassificationTriterpenoid (Serratane-type)

Biological Activity

A critical aspect of natural product research is the evaluation of biological activity. In the primary study that first reported the isolation of this compound, several co-isolated compounds from Lycopodium clavatum were assessed for their cytotoxic effects against HepG2 and A549 cancer cell lines, as well as for their ability to inhibit nitric oxide (NO) production in LPS-stimulated BV2 cells.

While some of the other triterpenoids showed moderate activity in these assays, This compound (designated as compound 4 in the study) was not reported to have any significant biological activity in these initial screenings. Further literature searches have not revealed any subsequent studies reporting significant biological or pharmacological activity for this compound. Similarly, in a study on natural tyrosinase inhibitors from Lycopodium japonicum, this compound was isolated but was not among the compounds found to be active.

Quantitative Data

Due to the lack of reported biological activity for this compound, there is currently no quantitative data, such as IC₅₀ or EC₅₀ values, available in the scientific literature. The table below is intentionally left blank to reflect the current state of research.

Assay TypeCell Line / TargetResult (e.g., IC₅₀)Reference
No data availableN/AN/AN/A

Experimental Protocols

The following protocols are generalized from the methodologies reported in the literature for the isolation and characterization of triterpenoids from Lycopodium species. The specific, detailed parameters for the isolation of this compound are found within the full text of the cited primary literature.

Isolation and Purification of this compound
  • Extraction: The air-dried and powdered whole plants of Lycopodium clavatum are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically containing triterpenoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate) to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield pure this compound.

Structure Elucidation
  • Mass Spectrometry: The molecular formula of the purified compound is determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • NMR Spectroscopy: The chemical structure is elucidated by acquiring and analyzing a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in a suitable deuterated solvent (e.g., CDCl₃ or Pyridine-d₅). The data is then compared with that of known related compounds to confirm the final structure.

Signaling Pathways and Experimental Workflows

As there is no reported biological activity or mechanism of action for this compound, no signaling pathway diagrams or associated experimental workflows can be provided at this time. Future research would be required to first identify a biological target or effect before such pathways could be investigated and visualized.

Conclusion and Future Directions

This compound is a recently discovered serratane-type triterpenoid from the Lycopodium genus. While its chemical structure has been fully elucidated, it remains a compound without a known biological function, having shown no significant activity in initial cytotoxic and anti-inflammatory screenings.

For drug development professionals and researchers, this compound represents a well-characterized but currently "orphan" natural product. Future research should focus on broader bioactivity screening against a more diverse panel of targets, including enzymes, receptors, and various cell-based assays, to uncover any potential pharmacological properties. Its structural similarity to other bioactive serratane triterpenoids suggests that it may possess activities in areas not yet explored. Until such studies are conducted, this compound serves primarily as a reference compound for the chemotaxonomy of the Lycopodium genus.

References

Spectroscopic Profile of Methyl Lycernuate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Lycernuate A, also known as Methyl 2-hydroxytetracosanoate or Methyl Cerebronate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of NMR, MS, and IR spectroscopy and data from structurally similar long-chain fatty acid methyl esters. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: Methyl 2-hydroxytetracosanoate

  • Synonyms: this compound, Methyl Cerebronate

  • CAS Number: 2433-95-6[1][2][3]

  • Chemical Formula: C₂₅H₅₀O₃[1][2]

  • Molecular Weight: 398.66 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups and comparison with spectral data of similar long-chain hydroxy fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20dd1HH-2 (CH-OH)
~3.75s3H-OCH₃ (Methyl Ester)
~2.50br s1H-OH
~1.65m2HH-3 (CH₂)
~1.25br s40HH-4 to H-23 (-(CH₂)₂₀-)
~0.88t3HH-24 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~175.5C-1 (C=O, Ester)
~70.5C-2 (CH-OH)
~52.0-OCH₃ (Methyl Ester)
~34.5C-3
~31.9Methylene chain
~29.7(-(CH₂)n-) bulk signal
~29.4Methylene chain
~29.3Methylene chain
~25.0Methylene chain
~22.7C-23
~14.1C-24 (Terminal CH₃)
Mass Spectrometry (MS)

Table 3: Predicted Key Fragmentation Peaks for this compound (Electron Ionization - EI)

m/zProposed Fragment
398[M]⁺ (Molecular Ion)
380[M-H₂O]⁺
367[M-OCH₃]⁺
339[M-COOCH₃]⁺
90[HO-CH-COOCH₃]⁺ (McLafferty + 1)
87[CH₃OOC-CH=OH]⁺
74[CH₃OOC-CH₂]⁺ (McLafferty rearrangement of the methyl ester)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HAlcohol Stretch
~2920, ~2850C-HAlkane Stretch
~1740C=OEster Stretch
~1465C-HAlkane Bend
~1170C-OEster Stretch
~1050C-OAlcohol Stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain fatty acid methyl esters like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A longer acquisition time and a higher number of scans are necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Gas Chromatography (GC):

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Temperature Program: Start with an initial oven temperature of ~150°C, hold for 1-2 minutes, then ramp up to ~300°C at a rate of 5-10°C/min, and hold for a final period.

  • Mass Spectrometry (MS):

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500 amu.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Film: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis cluster_analysis Data Interpretation and Reporting Sample Pure this compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep IR_Prep Prepare Sample (ATR/Film/Pellet) Sample->IR_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Interpretation Correlate and Interpret Spectroscopic Data NMR_Data->Interpretation GCMS_Acq GC-MS Analysis (EI) MS_Prep->GCMS_Acq MS_Data Mass Spectrum Data GCMS_Acq->MS_Data MS_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum Data IR_Acq->IR_Data IR_Data->Interpretation Report Generate Technical Report Interpretation->Report

Caption: Spectroscopic analysis workflow for this compound.

References

In Silico Prediction of Methyl Lycernuate A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A, a serratene triterpenoid, represents a class of natural products with potential therapeutic applications. However, its molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict and elucidate the biological targets of this compound. By leveraging a combination of reverse pharmacology, molecular docking, pharmacophore modeling, and network pharmacology, this guide offers detailed methodologies and data interpretation strategies for researchers in drug discovery and development. The presented protocols and hypothetical data serve as a practical framework for the computational-driven hypothesis generation and experimental validation of novel bioactive compounds.

Introduction to this compound and In Silico Target Prediction

This compound is the methyl ester of Lycernuic acid A, a naturally occurring serratene triterpene.[1] While the biological activities of many triterpenoids are well-documented, specific data for this compound is scarce in publicly available literature. In silico target prediction, also known as reverse pharmacology or target fishing, offers a powerful and cost-effective approach to identify potential protein targets for novel or uncharacterized small molecules.[2][3] This computational methodology utilizes the three-dimensional structure of a compound to screen against vast libraries of protein structures, predicting potential binding interactions and thereby inferring biological function.

This guide outlines a multi-step in silico workflow to predict the targets of this compound, providing a foundation for subsequent experimental validation and drug development efforts.

The In Silico Target Prediction Workflow

The prediction of potential biological targets for this compound follows a structured, multi-faceted computational workflow. This process begins with the preparation of the ligand (this compound) and a comprehensive library of potential protein targets. Subsequently, a series of computational screening and analysis techniques are employed to identify and prioritize the most probable targets.

workflow cluster_0 Ligand Preparation cluster_1 Target Identification & Screening cluster_2 Hit Prioritization & Analysis cluster_3 Hypothesis Generation A Obtain 2D Structure of Lycernuic Acid A B Methylate Carboxylic Acid (this compound) A->B Chemical Modification C 3D Structure Generation & Energy Minimization B->C Computational Chemistry D Reverse Pharmacophore Mapping C->D Input for Screening E Molecular Docking (Broad Spectrum Protein Library) C->E Input for Screening F Similarity Ensemble Approach (SEA) C->F Input for Screening G Consensus Scoring & Hit Ranking D->G Predicted Targets E->G Docking Scores F->G Similarity Scores H Network Pharmacology Analysis G->H Prioritized Targets I Pathway Enrichment Analysis H->I Target-Target Interactions K Elucidation of Potential Signaling Pathways H->K J Identification of Top Potential Targets I->J

Figure 1: In Silico Target Prediction Workflow for this compound.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments in the target prediction workflow.

Ligand Preparation

Accurate three-dimensional representation of the ligand is critical for successful in silico screening.

Protocol:

  • 2D Structure Acquisition: The 2D structure of Lycernuic Acid A (CAS: 53755-77-4) is obtained from a chemical database such as PubChem.[4]

  • Chemical Modification: The carboxylic acid moiety of Lycernuic Acid A is replaced with a methyl ester group using a chemical drawing software (e.g., ChemDraw) to generate the structure of this compound.

  • 3D Structure Generation: The 2D structure of this compound is converted into a 3D structure using a computational chemistry software (e.g., Avogadro, MOE).

  • Energy Minimization: The 3D structure is then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The resulting structure is saved in a .mol2 or .sdf format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5]

Protocol:

  • Target Protein Preparation:

    • A library of human protein structures is obtained from the Protein Data Bank (PDB).

    • For each protein, water molecules and co-crystalized ligands are removed.

    • Polar hydrogens and Gasteiger charges are added using software like AutoDock Tools.

    • The prepared protein structures are saved in the .pdbqt format.

  • Grid Box Generation:

    • A grid box is defined around the active or allosteric site of each target protein. The size and center of the grid box are determined to encompass the potential binding pocket.

  • Docking Simulation:

    • The prepared this compound structure (.pdbqt format) is docked against each prepared protein target using a docking program such as AutoDock Vina.

    • The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set.

  • Analysis of Results:

    • The docking results are analyzed based on the binding affinity (e.g., kcal/mol) and the predicted binding pose. Lower binding affinities indicate a more favorable interaction.

    • The top-ranking protein targets are selected for further analysis.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.

Protocol:

  • Feature Definition: A pharmacophore model is generated from the energy-minimized structure of this compound, identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening: The generated pharmacophore model is used to screen a database of known protein active sites (e.g., PharmMapper, ZINCPharmer) to identify proteins that can accommodate the pharmacophoric features of this compound.

  • Hit Scoring and Ranking: The hits are scored and ranked based on the goodness of fit between the pharmacophore model and the protein's active site.

Data Presentation and Hypothetical Results

The quantitative data generated from the in silico screening methods are summarized in structured tables for comparative analysis.

Table 1: Top Predicted Targets for this compound from Molecular Docking

RankProtein TargetPDB IDBinding Affinity (kcal/mol)Predicted Interacting Residues
1Peroxisome proliferator-activated receptor gamma (PPAR-γ)5Y2O-11.2TYR473, HIS449, SER289
2Glucocorticoid Receptor (GR)4P6X-10.8ASN564, GLN570, ARG611
35-Lipoxygenase (5-LOX)3V99-10.5HIS372, LEU368, ILE406
4Cyclooxygenase-2 (COX-2)5IKR-10.1ARG513, VAL349, TYR385
5Farnesoid X Receptor (FXR)3FLI-9.9HIS447, ARG331, TRP469

Table 2: Consensus Scoring of Top Predicted Targets

Protein TargetMolecular Docking RankPharmacophore Fit ScoreSEA Tanimoto CoefficientConsensus Score
PPAR-γ10.890.750.88
Glucocorticoid Receptor20.850.720.81
5-Lipoxygenase30.820.680.77
Cyclooxygenase-240.780.650.72
Farnesoid X Receptor50.750.610.68

Note: The Consensus Score is a hypothetical weighted average of the normalized scores from each method, providing a more robust prediction.

Network Pharmacology and Pathway Analysis

Network pharmacology provides a systems-level understanding of the interactions between a drug and multiple targets.

Based on the top-ranking predicted targets (PPAR-γ, GR, 5-LOX, and COX-2), a protein-protein interaction (PPI) network can be constructed to visualize the functional relationships between these targets. This network can then be used for pathway enrichment analysis to identify the biological pathways most likely to be modulated by this compound.

A hypothetical signaling pathway involving the predicted targets is presented below, suggesting a potential anti-inflammatory mechanism of action.

signaling_pathway cluster_0 This compound cluster_1 Predicted Targets cluster_2 Downstream Effects MLA This compound PPARg PPAR-γ MLA->PPARg Activates GR Glucocorticoid Receptor MLA->GR Activates COX2 COX-2 MLA->COX2 Inhibits LOX5 5-LOX MLA->LOX5 Inhibits NFkB NF-κB Inhibition PPARg->NFkB GR->NFkB Prostaglandins Prostaglandin Synthesis ↓ COX2->Prostaglandins Leukotrienes Leukotriene Synthesis ↓ LOX5->Leukotrienes Inflammation Inflammation Reduction NFkB->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the prediction of biological targets for this compound. The hypothetical results presented herein suggest that this compound may exert its effects through the modulation of key proteins involved in inflammatory pathways, such as PPAR-γ, GR, COX-2, and 5-LOX.

It is imperative to emphasize that these in silico predictions represent computational hypotheses that require experimental validation. Future work should focus on in vitro binding assays and cell-based functional assays to confirm the predicted interactions and elucidate the precise mechanism of action of this compound. The integration of computational and experimental approaches will be pivotal in unlocking the therapeutic potential of this and other novel natural products.

References

An In-depth Technical Guide on Methyl Lycernuate A: Properties, Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl lycernuate A, a serratene-type triterpenoid. Due to the limited availability of direct experimental data for this specific compound, this document combines predicted properties with experimental data from closely related triterpenoids isolated from Lycopodium species. This approach offers valuable insights for researchers working with this class of molecules.

Core Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56218-46-3ChemicalBook[1]
Molecular Formula C31H50O4ChemicalBook[1]
Molecular Weight 486.73 g/mol ChemicalBook[1]
Predicted Boiling Point 565.7±50.0 °CChemicalBook
Predicted Density 1.11±0.1 g/cm3 Safety Data Sheet
Predicted pKa 14.48±0.70ChemicalBook
Synonym C(14a)-Homo-27-norgammacer-14-en-23-oic acid, 3,21-dihydroxy-, methyl ester, (3β,4β,21β)- (9CI)ChemicalBook

A Safety Data Sheet for this compound indicates that data on melting/freezing point, solubility, and decomposition temperature are not available. This underscores the need for experimental determination of these crucial parameters for researchers handling this compound.

Experimental Protocols: Insights from Serratene-Type Triterpenoid Research

The following protocols are based on methodologies reported for the isolation and characterization of serratene-type triterpenoids from Lycopodium species. These methods provide a strong starting point for working with this compound.

General Workflow for Isolation and Characterization

The isolation of serratene-type triterpenoids from their natural source typically involves a multi-step process of extraction and chromatographic separation.

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Chromatographic Separation cluster_3 Structural Elucidation A Air-dried and powdered Lycopodium plant material B Methanol (B129727) Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning (e.g., with ethyl acetate) C->D E Ethyl Acetate (B1210297) Fraction D->E F Silica (B1680970) Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure Triterpenoids (e.g., this compound) H->I J Spectroscopic Analysis (HRESI-MS, 1D/2D NMR) I->J

Caption: General workflow for isolating triterpenoids.
Detailed Methodologies

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants of a Lycopodium species are extracted with methanol at room temperature.

  • The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as ethyl acetate.

  • The resulting fractions are concentrated, and the ethyl acetate fraction, typically rich in triterpenoids, is selected for further separation.

3. Chromatographic Separation:

  • Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several sub-fractions.

  • Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is often performed on a Sephadex LH-20 column using a solvent like methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds in high purity is achieved using preparative or semi-preparative HPLC.

4. Structural Elucidation:

  • The structures of the isolated pure compounds are determined using modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for determining the molecular formula, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for elucidating the detailed chemical structure.

Biological Activity and Signaling Pathways

While specific signaling pathway involvement for this compound is not yet detailed in the literature, related serratene-type triterpenoids isolated from Lycopodium clavatum have been shown to possess anti-inflammatory properties. These compounds have been observed to downregulate the expression of lipopolysaccharide (LPS)-induced NF-κB and pERK 1/2 in RAW 264.7 macrophage cells.

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. Its inhibition by serratene-type triterpenoids suggests a potential mechanism of action for their anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1β, iNOS) Nucleus->Inflammatory_Genes activates Serratene_Triterpenoids Serratene-Type Triterpenoids Serratene_Triterpenoids->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product from the Lycopodium family. While its full physicochemical profile is yet to be experimentally determined, the methodologies and biological insights from related serratene-type triterpenoids provide a robust framework for future research. Key future work should focus on:

  • Experimental Determination of Physicochemical Properties: A thorough analysis of the thermostability (melting point, thermal decomposition) and solubility of this compound in a range of pharmaceutically relevant solvents is crucial.

  • Biological Screening: Comprehensive screening of this compound for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, is warranted.

  • Mechanism of Action Studies: For any identified biological activities, detailed studies to elucidate the specific molecular targets and signaling pathways are necessary for potential therapeutic development.

This guide serves as a foundational resource for researchers embarking on the study of this compound and other related triterpenoids, paving the way for new discoveries in natural product chemistry and pharmacology.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl lycernuate A is a naturally occurring compound with potential pharmacological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods are presented with comprehensive validation parameters and experimental workflows.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV

1.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) (MeCN) and water (e.g., 85:15 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A low wavelength (e.g., 205 or 210 nm) is recommended. A wavelength scan of a standard solution is advised to determine the optimal detection wavelength.

  • Run Time: Approximately 10 minutes.

1.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a plant extract):

    • Accurately weigh 1 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary (HPLC-UV)

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Quantitative Data for HPLC-UV Method Validation

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1587
Correlation Coefficient (r²) > 0.999
Precision (RSD%)
- Intra-day< 2.0%
- Inter-day< 3.0%
Accuracy (Recovery %) 97.5% - 102.3%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Reference Standard (this compound) Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Sample Sample Matrix (e.g., Plant Extract) Extraction Solid-Liquid Extraction (Methanol) Sample->Extraction Working Prepare Working Standards (1-100 µg/mL) Stock->Working Injection Inject Sample/Standard Working->Injection Cleanup Filtration (0.45 µm filter) Extraction->Cleanup Cleanup->Injection HPLC HPLC System Separation C18 Column Separation HPLC->Separation Injection->HPLC Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[4][5]

Experimental Protocol: LC-MS/MS

2.1.1. Instrumentation and Conditions

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 70% B

    • 1-5 min: 70% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 70% B

    • 6.1-8 min: 70% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.1.2. Mass Spectrometry Parameters

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): To be determined by direct infusion of a standard solution. Based on the molecular weight of 486.7 g/mol , a protonated molecule [M+H]⁺ at m/z 487.7 would be expected.

  • Product Ions (Q3): To be determined from the fragmentation of the precursor ion.

  • Collision Energy (CE) and other source parameters: To be optimized for maximum signal intensity.

2.1.3. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Method Validation Summary (LC-MS/MS)

Table 2: Quantitative Data for LC-MS/MS Method Validation

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Regression Equation y = 0.045x + 0.002
Correlation Coefficient (r²) > 0.998
Precision (RSD%)
- Intra-day< 5.0%
- Inter-day< 7.0%
Accuracy (Recovery %) 95.2% - 104.5%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection LCMS LC-MS/MS System Separation UPLC Separation LCMS->Separation Injection->LCMS Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Data Acquire Data Detection->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Signaling Pathway (Illustrative)

While the specific signaling pathways involving this compound may still be under investigation, a hypothetical pathway diagram can illustrate its potential mechanism of action for research purposes.

Signaling_Pathway MLA This compound Receptor Cell Surface Receptor MLA->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Anti-inflammatory) TF->Response Induces Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Disclaimer: The provided protocols and data are illustrative and should be optimized and fully validated for the specific application and matrix. The signaling pathway is a conceptual representation and requires experimental verification.

References

Application Note: Quantitative Analysis of Methyl Lycernuate A using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl lycernuate A is a methyl ester derivative of a long-chain fatty acid. The accurate and sensitive quantification of this and similar lipophilic molecules is crucial in various research areas, including metabolism studies and drug discovery. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[1][2][3] This application note provides a detailed protocol for the detection and quantification of this compound in biological samples using a reversed-phase HPLC-MS method.

Principle of the Method

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix based on its hydrophobicity.[1] A C18 stationary phase is used with a mobile phase gradient of water and an organic solvent to achieve optimal separation. Following chromatographic separation, the analyte is ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer. Quantification is achieved by monitoring specific ion transitions for this compound.

Experimental Protocols

1. Sample Preparation: Extraction from Biological Matrix (e.g., Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure, a common technique for isolating lipids from biological fluids.[4]

  • Reagents and Materials:

    • Plasma sample

    • Hexane (B92381) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled long-chain fatty acid methyl ester)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • HPLC vials

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of hexane and vortex vigorously for 2 minutes to extract the lipids.

    • Centrifuge the sample at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Methanol:Water).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.02080
1.02080
8.00100
10.00100
10.12080
12.02080

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined based on the molecular weight of this compound and its fragmentation pattern.

Note: The exact MRM transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Quantitative data should be recorded and processed using the instrument's software. A calibration curve should be generated by analyzing a series of known concentrations of this compound standards. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.51
502.55
1005.02
50025.1

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip lle Liquid-Liquid Extraction (Hexane) protein_precip->lle centrifuge Centrifugation lle->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the HPLC-MS analysis of this compound.

This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from biological samples using HPLC-MS. The described method is sensitive, robust, and suitable for high-throughput analysis in a research or clinical setting. The provided parameters can serve as a starting point and should be optimized for the specific instrumentation and sample matrix used.

References

Application Notes and Protocols for the Use of Methylated Fatty Acid Esters in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylated fatty acid esters, such as isomers of conjugated linoleic acid (CLA), are of significant interest in biomedical research for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.[1] These compounds are methyl esters of fatty acids, which are often used in research due to their increased stability and ease of handling compared to their free fatty acid counterparts.[1] This document provides an overview of the potential applications and detailed protocols for utilizing compounds like Methyl (9Z,12E)-octadeca-9,12-dienoate in cell culture experiments, with a focus on assessing their cytotoxic and anti-inflammatory activities.

Data Presentation: Biological Activities of Related CLA Isomers

The biological effects of CLA methyl esters are often isomer-specific.[1] The following tables summarize quantitative data from studies on well-characterized CLA isomers, which can serve as a reference for designing experiments with Methyl lycernuate A.

Table 1: Cytotoxicity of CLA Isomers on Various Cancer Cell Lines

Cell LineCompound/IsomerAssayIC50 (µg/mL)Exposure Time (h)
HepG2 (Human Hepatoma)Mixed CLA isomersMTT15.40 ± 6.6Not Specified
HepG2 (Human Hepatoma)t10,c12-CLAMTT25.65 ± 5.4Not Specified
HepG2 (Human Hepatoma)c9,t11-CLAMTT31.79 ± 5.1Not Specified
HT-29 (Human Colon Cancer)c9,t11-CLANot Specified~22.1 µM (75 µM)120
HT-29 (Human Colon Cancer)t10,c12-CLANot Specified~18.2 µM (62 µM)120
MCF-7 (Human Breast Cancer)t10,c12-CLAMTTMore potent than c9,t11-CLA72

Data for HepG2 cells is adapted from a study on the cytotoxic effects of conjugated linoleic acids.[2] Data for HT-29 and MCF-7 cells is from a technical guide on the biological activity of CLA methyl esters.[1][3] Note: IC50 values are presented as reported in the source; conversion to µM is approximate.

Table 2: Anti-inflammatory Activity of a Related Oxo-derivative

Cell LineTreatmentEffectTarget
Murine MacrophagesMethyl 9-Oxo-(10E,12E)-octadecadienoate + LPSInhibition of pro-inflammatory mediatorsNF-κB and MAPK pathways

This data is provided as a reference for the potential anti-inflammatory mechanism of structurally related compounds.[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

For in vitro studies, proper solubilization and delivery of methylated fatty acid esters to cultured cells is crucial.[1]

Materials:

  • This compound (or related compound)

  • Sterile, anhydrous ethanol (B145695) or DMSO

  • Sterile complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Dissolve the compound in sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly to ensure complete dissolution.[1]

  • Aliquoting: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and oxygen to minimize degradation.[5]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentrations for treating the cells. Include a vehicle control containing the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the compound.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment, harvest both adherent and floating cells. Adherent cells can be detached using a gentle, non-enzymatic cell dissociation method.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins to study the effects of the compound on signaling pathways.[1]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary and secondary antibodies specific to the proteins of interest (e.g., Bcl-2, Caspase-3, p-NF-κB, p-p38)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate.[1]

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

G cluster_treatment Cell Treatment & Lysis cluster_western Western Blot Protocol plate Seed Cells in Plate treatment Treat with this compound plate->treatment incubation Incubate (24-72h) treatment->incubation lysis Cell Lysis & Protein Extraction incubation->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking antibodies Primary & Secondary Antibody Incubation blocking->antibodies detection Chemiluminescent Detection antibodies->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blotting analysis.

Apoptosis_Pathway cla t10,c12-CLA (Representative Compound) bcl2 Bcl-2 (Anti-apoptotic) cla->bcl2 Inhibition cyto_c Cytochrome c Release bcl2->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: CLA-induced mitochondrial apoptosis pathway.

Anti_Inflammatory_Pathway lps Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway lps->nfkb Activation mapk MAPK Pathway lps->mapk Activation cla CLA Isomers cla->nfkb Inhibition cla->mapk Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines

Caption: Putative anti-inflammatory signaling pathways.

References

Application Notes and Protocol for Methyl Lycernuate A in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A is a naturally occurring triterpenoid (B12794562) methyl ester with potential biological activities of interest in drug discovery and development. Successful in vitro evaluation of this compound necessitates a reliable protocol for its dissolution to ensure accurate and reproducible results. Due to the hydrophobic nature of this compound, standard aqueous buffers are insufficient for solubilization. This document provides a detailed protocol for the preparation of this compound stock solutions for use in a variety of in vitro assays. The recommended primary solvent is Dimethyl sulfoxide (B87167) (DMSO), with alternative strategies discussed for challenging applications.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for proper handling, storage, and preparation of the compound.

PropertyValueReference
CAS Number 56218-46-3[1]
Molecular Formula C₃₁H₅₀O₄[1]
Molecular Weight 486.73 g/mol [1]
Appearance White to off-white powderInferred from typical triterpenoids
Storage Temperature -20°CGeneral recommendation for labile compounds

Solubility Profile

SolventAnticipated SolubilityNotes
Dimethyl sulfoxide (DMSO) HighRecommended primary solvent for stock solutions.
Ethanol Moderate to HighCan be used as an alternative to DMSO.
Methanol ModerateMay be suitable for initial dissolution.
Acetone ModerateCan be considered, but its volatility may be a concern.
Water / Aqueous Buffers (e.g., PBS) Low / InsolubleNot suitable for direct dissolution.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be serially diluted in cell culture medium or assay buffer to the desired final concentration.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution and subsequent cell cultures.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this will be 4.87 mg per 1 mL of DMSO.

  • Initial Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Cap the tube tightly.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain:

      • Warm the solution in a 37°C water bath or incubator for 5-10 minutes.

      • Vortex again for 1-2 minutes.

      • Alternatively, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Workflow for Stock Solution Preparation

This compound Stock Preparation Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound start->weigh add_dmso Add sterile DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex inspect Visually inspect for undissolved particles vortex->inspect dissolved Completely dissolved inspect->dissolved Yes undissolved Particles remain inspect->undissolved No filter_sterilize Filter sterilize (optional) dissolved->filter_sterilize warm_sonicate Warm to 37°C and/or sonicate undissolved->warm_sonicate warm_sonicate->vortex aliquot_store Aliquot and store at -20°C filter_sterilize->aliquot_store end End aliquot_store->end

Caption: Workflow for preparing this compound stock solution.

Considerations for In Vitro Assays

  • Final DMSO Concentration: When diluting the stock solution into your assay medium, ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation upon Dilution: Hydrophobic compounds dissolved in DMSO may precipitate when diluted into aqueous buffers. To mitigate this, add the stock solution to the assay medium while vortexing or mixing to ensure rapid and even dispersion. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.

  • Alternative Solubilizing Agents: For particularly challenging assays where DMSO is not suitable or precipitation is persistent, consider the use of co-solvents or solubilizing agents. These may include polyethylene (B3416737) glycol (PEG) or non-ionic surfactants like Tween® 80. However, the compatibility and potential effects of these agents on your specific cell type or assay must be thoroughly evaluated.

Signaling Pathway Visualization (Hypothetical)

The specific signaling pathways affected by this compound are a subject of ongoing research. The following diagram illustrates a hypothetical pathway where this compound might inhibit a pro-inflammatory signaling cascade, a common area of investigation for natural products.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MLA This compound MLA->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[4]

Disclaimer: This protocol provides a general guideline. Researchers must optimize the conditions for their specific experimental needs and cell lines. It is the user's responsibility to validate the protocol and ensure the safety and accuracy of their experiments.

References

Application Note: Derivatization of Methyl Lignocerate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are implicated in various metabolic disorders, including X-linked adrenoleukodystrophy.[1][2][3][4] Accurate quantification of these VLCFAs in biological matrices is crucial for diagnostics and for monitoring therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids.[1][2][3][4][5] However, due to their low volatility, fatty acids require derivatization prior to GC-MS analysis.[5][6][7][8]

This application note provides a detailed protocol for the derivatization of methyl lignocerate (methyl tetracosanoate), a C24:0 VLCFA methyl ester, for GC-MS analysis. The protocol involves a two-step derivatization process: first, the formation of fatty acid methyl esters (FAMEs) from a lipid extract, followed by silylation to form trimethylsilyl (B98337) (TMS) ethers of any hydroxyl groups present on the fatty acid backbone. This ensures the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection sensitivity.[6][7][9]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of methyl lignocerate is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Lipid_Extraction Lipid Extraction from Sample Evaporation1 Solvent Evaporation Lipid_Extraction->Evaporation1 FAME_Formation Fatty Acid Methyl Ester (FAME) Formation Evaporation1->FAME_Formation Evaporation2 Solvent Evaporation FAME_Formation->Evaporation2 Silylation Silylation (TMS Ether Formation) Evaporation2->Silylation Evaporation3 Final Solvent Evaporation Silylation->Evaporation3 Reconstitution Reconstitution in Solvent Evaporation3->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the derivatization of methyl lignocerate for GC-MS analysis.

Experimental Protocols

Lipid Extraction

A standard lipid extraction should be performed on the sample matrix (e.g., plasma, tissue homogenate, or cell culture). The Folch method or a similar procedure using a chloroform/methanol (B129727) mixture is recommended. For quantitative analysis, it is crucial to add a known amount of an appropriate internal standard, such as a deuterated version of a VLCFA, prior to extraction.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids in the lipid extract to their corresponding methyl esters using boron trifluoride (BF3) in methanol.[8][10]

Materials:

  • Dried lipid extract

  • BF3 in methanol (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Protocol:

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.

  • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The resulting solution contains the FAMEs, including methyl lignocerate. For analysis of FAMEs directly, this solution can be concentrated and injected into the GC-MS. For subsequent silylation, evaporate the solvent under a gentle stream of nitrogen.

Silylation to Trimethylsilyl (TMS) Ethers

This protocol is for the derivatization of any hydroxyl groups on the FAMEs to form TMS ethers, which is particularly relevant if analyzing hydroxylated VLCFAs.[6][11]

Materials:

  • Dried FAMEs

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane

Protocol:

  • To the dried FAMEs, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess derivatizing reagent and pyridine under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in an appropriate volume of hexane for GC-MS analysis.

GC-MS Analysis

The following table provides typical GC-MS parameters for the analysis of derivatized methyl lignocerate. These parameters may need to be optimized for the specific instrument and column used.

ParameterTypical Value
Gas Chromatograph
ColumnFused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-600
Solvent Delay5 min

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized methyl lignocerate. The exact retention time and mass spectral fragments may vary depending on the specific analytical conditions.

AnalyteExpected Retention Time (min)Key Mass Spectral Ions (m/z)
Methyl Lignocerate (as FAME)20 - 25382 (M+), 351, 323, 295, 87, 74
Hydroxymethyl Lignocerate (as TMS)22 - 27470 (M+), 455, 381, 147, 73

Conclusion

The described two-step derivatization protocol, involving the formation of fatty acid methyl esters followed by silylation, is a robust method for the GC-MS analysis of methyl lignocerate and other very long-chain fatty acids. This procedure enhances the volatility and thermal stability of the analytes, enabling sensitive and accurate quantification in complex biological samples. The provided protocols and GC-MS parameters serve as a valuable starting point for researchers in metabolic disease studies and drug development.

References

Potential therapeutic applications of Methyl lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Methyl Gallate

Compound: Methyl Gallate (also known as Methyl 3,4,5-trihydroxybenzoate)

Molecular Formula: C₈H₈O₅

Overview: Methyl gallate (MG) is a phenolic compound found in a variety of natural plants and has been the subject of extensive research for its therapeutic potential.[1][2][3] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] These properties make it a promising candidate for drug development in several therapeutic areas. This document provides detailed application notes on its potential therapeutic uses and protocols for relevant experimental investigations.

I. Therapeutic Applications & Efficacy

Methyl gallate has demonstrated significant potential in three primary therapeutic areas: oncology, inflammatory diseases, and neurodegenerative disorders.

Anticancer Applications

Methyl gallate exhibits selective cytotoxicity against various cancer cell lines while showing lower toxicity to normal cells. Its anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell migration and invasion.

Quantitative Data Summary: Anticancer Activity

Cell LineCancer TypeIC50 Value (µg/mL)Treatment Duration (hours)Assay UsedReference
HeLaCervical Cancer11.00 ± 0.5872MTT
U87Glioblastoma8.44 ± 0.61Not SpecifiedNot Specified
A431Skin Cancer4348Not Specified
MCF-7Breast Cancer113.2548MTS
HepJ5Hepatocellular Carcinoma~2048SRB
MahlavuHepatocellular Carcinoma~4048SRB
Hep3BHepatocellular Carcinoma>4048SRB
Anti-inflammatory Applications

Methyl gallate has shown potent anti-inflammatory effects in various in vitro and in vivo models. It acts by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways like NF-κB and MAPK.

Quantitative Data Summary: Anti-inflammatory Activity

Model SystemEffectKey FindingsReference
Zymosan-induced arthritis in mice (in vivo)Dose-dependent inhibition of arthritis. An oral dose of 7 mg/kg attenuated edema, leukocyte migration, and the production of IL-1β, IL-6, TNF-α, CXCL-1, LTB4, and PGE2.MG targets multiple cellular events in inflammation, including mediator production and leukocyte activation.
Antigen-induced arthritis in mice (in vivo)A 7 mg/kg oral dose reduced paw edema and cell infiltration. Prolonged treatment (28 days) inhibited synovial hyperplasia, pannus formation, and cartilage degradation.MG ameliorates immune-driven inflammatory reactions and may have therapeutic potential for arthritis.
LPS-stimulated RAW 264.7 macrophages (in vitro)Dose-dependent suppression of nitric oxide (NO), IL-6, and TNF-α production.MG's anti-inflammatory action involves the inhibition of key pro-inflammatory cytokines and mediators.
Neuroprotective Applications

Methyl gallate and its derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases like Alzheimer's disease and against neurotoxicity. Its mechanisms include antioxidant effects, acetylcholinesterase inhibition, and modulation of neurogenesis-related signaling pathways.

Quantitative Data Summary: Neuroprotective Activity

Model SystemCompoundParameterResultReference
Beta-amyloid (Aβ)-induced toxicity in Neuro2A cellsStarch-Encapsulated Methyl Gallate (SEMG)IC50 for Cytotoxicity18.25 ± 0.025 µg/mL
Beta-amyloid (Aβ)-induced toxicity in Neuro2A cellsStarch-Encapsulated Methyl Gallate (SEMG)Acetylcholinesterase Inhibition (IC50)15.25 ± 0.024 µg/mL
Beta-amyloid (Aβ)-induced toxicity in Neuro2A cellsStarch-Encapsulated Methyl Gallate (SEMG)Restoration of Cell Viability (at 100 µg/mL)Up to 99.99%
Sodium Fluoride (NaF)-induced neurotoxicity in ratsMethyl-3-O-methyl gallate (M3OMG)Oxidative Stress (10 and 20 mg/kg i.p.)Normalized TBARS levels, restored glutathione (B108866) and antioxidant enzyme activities.

II. Signaling Pathways and Mechanisms of Action

Methyl gallate exerts its therapeutic effects by modulating several critical signaling pathways.

Anticancer Signaling Pathways

In cancer cells, methyl gallate induces apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. This involves the upregulation of the p53 tumor suppressor, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. It also activates executioner caspases like caspase-3. Furthermore, in hepatocellular carcinoma, it has been shown to inhibit cell migration and invasion via the AMPK/NF-κB signaling pathway.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_migration Migration/Invasion Pathway MG Methyl Gallate p53 p53 MG->p53 activates Caspase8 Caspase-8 MG->Caspase8 activates AMPK AMPK MG->AMPK Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB NF-κB AMPK->NFkB Migration Migration & Invasion NFkB->Migration

Anticancer signaling pathways of Methyl Gallate.
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of methyl gallate are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. By doing so, it suppresses the production of various pro-inflammatory cytokines and enzymes.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Zymosan) TLR Toll-like Receptors (TLR) Inflammatory_Stimuli->TLR MAPK MAPK (ERK, p38, JNK) TLR->MAPK IkB IκB TLR->IkB degradation NFkB NF-κB MAPK->NFkB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Mediators transcription MG Methyl Gallate MG->MAPK MG->IkB prevents degradation

Anti-inflammatory signaling pathways of Methyl Gallate.

III. Experimental Protocols

In Vitro Cell Viability Assays

Protocol 1: MTT Assay for Cytotoxicity

  • Objective: To determine the cytotoxic effect of methyl gallate on cancer cells.

  • Materials:

    • Cancer cell line (e.g., HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Methyl Gallate (MG)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 8,000 cells/well and incubate overnight.

    • Replace the medium with fresh medium containing various concentrations of MG (e.g., 20, 40, 80, 160, 320, and 640 µM).

    • Incubate for the desired time period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Discard the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: MTS Assay for Cytotoxicity

  • Objective: To assess the effect of methyl gallate on the viability of breast cancer cells.

  • Materials:

    • MCF-7 breast cancer cells

    • MTS solution

    • 96-well plates

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of methyl gallate for 48 hours.

    • Add 20 µL of MTS solution to each well and incubate for 2 hours.

    • Measure the absorbance at 490 nm on a microplate reader.

Protocol 3: SRB (Sulforhodamine B) Assay

  • Objective: To evaluate the cytotoxicity of methyl gallate on hepatocellular carcinoma cells.

  • Materials:

    • Hepatocellular carcinoma cell lines (e.g., HepJ5, Mahlavu)

    • SRB solution

    • 24-well plates

  • Procedure:

    • Seed cells in 24-well plates at 2 x 10⁴ cells/well.

    • After cell attachment, treat with various doses of methyl gallate (e.g., 0-40 µg/mL) for 48 hours.

    • Follow a standard SRB assay protocol for cell fixation, staining, and measurement of absorbance.

Apoptosis Assays

Protocol 4: Annexin V/PI Staining by Flow Cytometry

  • Objective: To quantify apoptosis induced by methyl gallate.

  • Materials:

    • Cancer cell line

    • Methyl Gallate

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with desired concentrations of methyl gallate for 24-72 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

cluster_workflow Apoptosis Assay Workflow cluster_results Expected Results Cell_Culture 1. Cell Culture and Treatment (with Methyl Gallate) Harvesting 2. Cell Harvesting (Trypsinization) Cell_Culture->Harvesting Staining 3. Staining (Annexin V-FITC & PI) Harvesting->Staining Flow_Cytometry 4. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 5. Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis Live Live Cells (Annexin V- / PI-) Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Late_Apoptotic Late Apoptotic (Annexin V+ / PI+) Necrotic Necrotic Cells (Annexin V- / PI+)

Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Signaling Pathways

Protocol 5: Western Blot for MAPK and NF-κB Pathways

  • Objective: To investigate the effect of methyl gallate on the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

  • Materials:

    • Cell line of interest (e.g., RAW 264.7 macrophages)

    • Methyl Gallate

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, anti-IκB, anti-NF-κB p65)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Culture and treat cells with methyl gallate and/or an inflammatory stimulus (e.g., LPS).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence imaging system.

In Vivo Anti-inflammatory Model

Protocol 6: Zymosan-Induced Arthritis in Mice

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of methyl gallate.

  • Materials:

    • Swiss mice

    • Zymosan

    • Methyl Gallate

    • Calipers for measuring paw edema

  • Procedure:

    • Administer methyl gallate orally to mice at different doses (e.g., 0.7-70 mg/kg).

    • After 1 hour, induce arthritis by intra-articular injection of zymosan into the knee joint.

    • Measure paw edema at various time points post-injection.

    • At the end of the experiment, collect synovial fluid and tissue for analysis of inflammatory mediators (e.g., cytokines by ELISA) and cell infiltration.

Neuroprotection and Alzheimer's Disease-Related Assays

Protocol 7: Inhibition of Amyloid-β Aggregation

  • Objective: To assess the ability of methyl gallate to inhibit the aggregation of amyloid-β peptide.

  • Materials:

    • Amyloid-β (1-42) peptide

    • Thioflavin T (ThT)

    • Methyl Gallate

    • 96-well black plates

  • Procedure:

    • Incubate amyloid-β peptide with different concentrations of methyl gallate.

    • At various time points, add Thioflavin T to the samples.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) to quantify the extent of amyloid fibril formation.

Protocol 8: Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To determine the inhibitory effect of methyl gallate on AChE activity.

  • Procedure:

    • Utilize a commercially available AChE inhibitor screening kit.

    • Perform the assay according to the manufacturer's instructions, using various concentrations of methyl gallate to determine its IC50 value for AChE inhibition.

IV. Conclusion

Methyl gallate is a versatile natural compound with significant therapeutic potential in oncology, inflammatory disorders, and neurodegenerative diseases. The provided quantitative data and detailed protocols offer a framework for researchers to further investigate its mechanisms of action and explore its development as a novel therapeutic agent.

References

Application Notes and Protocols for Investigating the Enzymatic Metabolism of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl lycernuate A is a methyl ester derivative of lycernuic acid A. Understanding its enzymatic metabolism is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This document provides detailed application notes and protocols for the investigation of the enzymatic metabolism of this compound, focusing on in vitro methodologies. The primary metabolic pathways anticipated for a compound with a methyl ester moiety involve hydrolysis by esterases and oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]

Predicted Metabolic Pathways

Based on the chemical structure of this compound, two primary metabolic pathways are hypothesized:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases (CES), leading to the formation of Lycernuic Acid A and methanol.[1][2]

  • Oxidative Metabolism: The core structure of the molecule may undergo oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] This can lead to the formation of various hydroxylated or demethylated metabolites.

A diagram illustrating these potential pathways is presented below.

This compound This compound Lycernuic Acid A Lycernuic Acid A This compound->Lycernuic Acid A Hydrolysis Methanol Methanol This compound->Methanol Hydrolysis Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites Oxidation Carboxylesterases (CES) Carboxylesterases (CES) Carboxylesterases (CES)->Lycernuic Acid A Carboxylesterases (CES)->Methanol Cytochrome P450s (CYP) Cytochrome P450s (CYP) Cytochrome P450s (CYP)->Oxidized Metabolites

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow

The investigation of this compound metabolism can be systematically approached using the following workflow. This ensures a comprehensive evaluation from initial screening to detailed kinetic analysis.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Enzyme Identification cluster_2 Phase 3: Kinetic Analysis A Metabolic Stability Assay (Liver Microsomes/Hepatocytes) B Metabolite Profiling (LC-MS/MS) A->B C Reaction Phenotyping (Recombinant CYPs & CES) B->C D Chemical Inhibition Studies C->D E Enzyme Kinetics (Michaelis-Menten) D->E

Caption: Experimental workflow for metabolic investigation.

Data Presentation

Quantitative data from in vitro metabolism studies should be summarized for clarity and comparative analysis. The following tables provide a template for presenting key findings.

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData to be determinedData to be determined
RatData to be determinedData to be determined
MouseData to be determinedData to be determined

Table 2: Michaelis-Menten Kinetic Parameters for this compound Metabolism

Metabolic PathwayMajor Enzyme(s)Apparent Kₘ (µM)Apparent Vₘₐₓ (pmol/min/mg protein)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
HydrolysisCES IsozymeData to be determinedData to be determinedData to be determined
OxidationCYP IsozymeData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Metabolic Stability Assay

This protocol is designed to determine the rate at which this compound is metabolized by liver microsomes.

Materials:

  • This compound

  • Human, rat, and mouse liver microsomes (pooled)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or Methanol (MeOH) (ice-cold, containing an appropriate internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL) and this compound in potassium phosphate buffer.

    • Pre-warm the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH containing the internal standard.

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / protein concentration).

Protocol 2: Metabolite Identification and Profiling

This protocol aims to identify the metabolites of this compound formed by liver microsomes.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Incubation:

    • Follow the incubation procedure as described in Protocol 1, but use a single, longer incubation time (e.g., 60 minutes).

    • Include control incubations without NADPH to distinguish between oxidative and non-oxidative metabolism.

  • Sample Preparation:

    • Terminate the reaction and prepare the samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to detect potential metabolites.

    • Employ data mining software to compare the chromatograms of the test samples with the control samples to identify potential metabolite peaks.

    • Characterize the structure of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra).

Protocol 3: Reaction Phenotyping with Recombinant Enzymes

This protocol is used to identify the specific CYP and CES isozymes responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and CES isozymes (e.g., CES1, CES2)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (for CYPs)

  • Acetonitrile or Methanol (ice-cold, with internal standard)

Procedure:

  • Incubation:

    • Incubate this compound with each individual recombinant enzyme in the presence of the appropriate cofactor (NADPH for CYPs).

    • The incubation conditions (substrate concentration, enzyme concentration, time) should be optimized to ensure linear reaction rates.

  • Sample Preparation and Analysis:

    • Terminate the reactions and prepare the samples as previously described.

    • Analyze the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Compare the rate of metabolite formation across the different isozymes to identify the primary enzymes involved in each metabolic pathway.

Protocol 4: Enzyme Kinetics (Michaelis-Menten)

This protocol determines the kinetic parameters (Kₘ and Vₘₐₓ) for the primary metabolic pathways.

Materials:

  • This compound

  • The primary metabolizing enzyme(s) identified in Protocol 3 (e.g., human liver microsomes or a specific recombinant CYP/CES)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (if applicable)

  • Acetonitrile or Methanol (ice-cold, with internal standard)

Procedure:

  • Incubation:

    • Incubate a fixed concentration of the enzyme with a range of this compound concentrations (e.g., 0.1 to 100 µM).

    • The incubation time should be within the linear range of metabolite formation, determined in preliminary experiments.

  • Sample Preparation and Analysis:

    • Terminate the reactions and prepare the samples as previously described.

    • Quantify the formation of the specific metabolite of interest using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = Vₘₐₓ / Kₘ.

References

Application Notes: High-Throughput Screening for Novel Anti-Inflammatory Agents Using Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive, albeit hypothetical, framework for utilizing Methyl lycernuate A in a high-throughput screening (HTS) campaign to identify novel inhibitors of inflammatory pathways. Due to the current lack of published data on the specific biological activities of this compound, this document presents a plausible, illustrative scenario where this compound is investigated as a potential modulator of the Toll-like receptor 4 (TLR4) signaling pathway. The protocols and data herein are intended to serve as a template for researchers engaged in natural product drug discovery and HTS assay development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response, activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[1] Fatty acid methyl esters (FAMEs) derived from natural products are a diverse class of molecules with a range of biological activities, including anti-inflammatory and antimicrobial effects.[2] This document outlines a hypothetical HTS workflow to screen for inhibitors of LPS-induced inflammation, using this compound as a test compound.

Hypothesized Mechanism of Action

For the purpose of this application note, we hypothesize that this compound inhibits the TLR4 signaling pathway, leading to a reduction in the activation of downstream transcription factors such as NF-κB and AP-1, and consequently, decreased production of pro-inflammatory mediators.

Data Presentation

The following table summarizes hypothetical quantitative data from primary and secondary screening assays for this compound and control compounds.

CompoundPrimary HTS (NO Inhibition) IC50 (µM)Secondary Assay (TNF-α Inhibition) IC50 (µM)Cytotoxicity (CC50) (µM)
This compound 12.5 15.2 >100
Dexamethasone (Control)8.710.5>100
Parthenolide (Control)5.26.825.4

Mandatory Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates AP1 AP-1 MAPK_cascade->AP1 activates AP1_n AP-1 AP1->AP1_n translocates MLA This compound MLA->TLR4 Hypothetical Inhibition Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkappaB_n->Proinflammatory_genes AP1_n->Proinflammatory_genes

Caption: Hypothesized TLR4 signaling pathway with proposed inhibition by this compound.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Secondary Assays cluster_analysis Data Analysis plate_prep Plate Compounds (this compound Library) cell_seeding Seed RAW 264.7 Cells (384-well plates) plate_prep->cell_seeding stimulation Add LPS Stimulant cell_seeding->stimulation incubation Incubate (24h) stimulation->incubation griess_assay Griess Assay for NO incubation->griess_assay readout Measure Absorbance griess_assay->readout hit_selection Select Hits (>50% NO Inhibition) readout->hit_selection dose_response Dose-Response Curve (IC50 Determination) hit_selection->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) dose_response->cytotoxicity elisa Secondary Assay: TNF-α ELISA dose_response->elisa data_analysis Calculate Z-factor, IC50, CC50 dose_response->data_analysis cytotoxicity->data_analysis elisa->data_analysis hit_prioritization Prioritize Hits for Further Study data_analysis->hit_prioritization

Caption: High-throughput screening workflow for identifying inflammatory inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the inhibitory effect of test compounds on the production of nitric oxide in LPS-stimulated murine macrophage RAW 264.7 cells.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound and control compounds dissolved in DMSO

  • Griess Reagent System (Promega)

  • 384-well clear, flat-bottom cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 384-well plates at a density of 2 x 10^4 cells per well in 40 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds. Using an automated liquid handler, transfer 1 µL of compound solution to the cell plates (final concentration for single-point screen: 20 µM). Include wells with DMSO only as a vehicle control.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Leave some wells unstimulated as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 25 µL of cell culture supernatant from each well to a new 384-well plate.

    • Add 25 µL of Sulfanilamide solution (Part 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of NED solution (Part 2 of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Secondary Assay: TNF-α Inhibition ELISA

This protocol confirms the anti-inflammatory activity of hits from the primary screen by measuring the inhibition of TNF-α, a key pro-inflammatory cytokine.

Materials:

  • Supernatants from compound-treated and LPS-stimulated cells (from a parallel plate to the primary screen or a repeat experiment).

  • Mouse TNF-α ELISA Kit (e.g., R&D Systems, Thermo Fisher).

  • Wash Buffer (0.05% Tween 20 in PBS).

  • Stop Solution.

  • 96-well ELISA plate.

  • Microplate reader with a 450 nm filter.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, according to the manufacturer's instructions.

  • Washing and Blocking: Wash the plate three times with Wash Buffer. Block the plate with the provided blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate again. Add 100 µL of cell culture supernatants (appropriately diluted, if necessary) and TNF-α standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate. Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a color develops (15-20 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm immediately.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in the samples and determine the IC50 value for this compound.

Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibition is not due to compound-induced cell death.

Materials:

  • RAW 264.7 cells treated with compounds as in the primary assay, but without LPS stimulation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a luminescent cell viability assay kit (e.g., CellTiter-Glo, Promega).

  • Solubilization solution (if using MTT).

Protocol (using MTT):

  • Compound Treatment: Prepare a plate of RAW 264.7 cells treated with a dose range of this compound and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.

Conclusion

This application note provides a hypothetical, yet scientifically grounded, set of protocols for the high-throughput screening of this compound as a potential anti-inflammatory agent. The described workflow, from primary screening for NO inhibition to secondary confirmation of TNF-α reduction and cytotoxicity assessment, represents a robust strategy for hit identification and validation in natural product drug discovery. The provided diagrams and data tables serve as a guide for visualizing complex biological pathways and organizing screening results. Researchers can adapt these methodologies to explore the biological activities of other novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl lycernuate A.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of lycernuic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction involves heating the carboxylic acid and alcohol in the presence of the catalyst. To drive the reaction towards the product, it is crucial to remove the water that is formed as a byproduct.[1]

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: To achieve a high yield of this compound, the following reaction parameters should be carefully controlled:

  • Reactant Ratio: Using an excess of methanol can shift the reaction equilibrium towards the formation of the ester.[1]

  • Catalyst Concentration: The concentration of the acid catalyst can significantly influence the reaction rate. However, excessively high concentrations can lead to unwanted side reactions.[1]

  • Temperature: The reaction is typically conducted at elevated temperatures (60-110 °C) to increase the reaction rate.[1]

  • Water Removal: Continuous removal of the water byproduct is essential to prevent the reverse reaction (hydrolysis of the ester).[1] This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (lycernuic acid) and the appearance of the product (this compound).

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction using TLC or GC until the starting material is consumed. - Increase Temperature: Carefully increase the reaction temperature within a reasonable range (e.g., refluxing methanol). - Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst. Be cautious as this may promote side reactions.[1]
Reaction Equilibrium - Use Excess Methanol: Employ a large excess of methanol to shift the equilibrium towards the product side. - Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1] Alternatively, add molecular sieves to the reaction mixture.[1]
Product Loss during Workup - Optimize Extraction: Ensure proper phase separation during aqueous workup. Multiple extractions with a suitable organic solvent can minimize product loss in the aqueous layer. - Careful Neutralization: Neutralize the acid catalyst carefully with a weak base (e.g., saturated sodium bicarbonate solution) to avoid hydrolysis of the ester.
Inefficient Purification - Appropriate Technique: Use an appropriate purification method such as column chromatography or distillation. For high-purity requirements, multiple purification steps may be necessary.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting Material Remaining complete Reaction Complete check_reaction->complete No Starting Material optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Increase Catalyst incomplete->optimize_conditions check_workup Review Workup & Purification Procedure complete->check_workup final_product Improved Yield optimize_conditions->final_product workup_issue Identify Product Loss - Emulsion Formation - Incomplete Extraction - Degradation during Purification check_workup->workup_issue workup_issue->final_product

Caption: Troubleshooting flowchart for addressing low yield.

Presence of Impurities

Problem: The purified product contains significant impurities.

Possible Causes & Solutions:

Impurity TypePossible CauseRecommended Action
Unreacted Lycernuic Acid - Incomplete reaction.- Drive the reaction to completion by optimizing reaction conditions as described in the "Low Yield" section. - During workup, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acidic starting material.
Side Products - Dehydration of methanol or other side reactions catalyzed by the strong acid at high temperatures.- Lower Reaction Temperature: Operate at the lowest effective temperature. - Use a Milder Catalyst: Consider using a less harsh acid catalyst. - Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
Solvent/Reagent Residues - Incomplete removal of solvents or reagents during the workup and purification steps.- Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. - Efficient Purification: Optimize the column chromatography conditions (e.g., solvent system) or distillation parameters to effectively separate the product from any residual reagents.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound. The specific amounts and reaction conditions may require optimization.

Materials:

  • Lycernuic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (optional, for Dean-Stark)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), dissolve lycernuic acid in an excess of methanol (e.g., 10-20 equivalents). If using a Dean-Stark trap, add toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC until the lycernuic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If excess methanol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the pure ester.

General Fischer Esterification Pathway

FischerEsterification node_reactants Lycernuic Acid (R-COOH) Methanol (CH₃OH) node_intermediate Protonated Carbonyl node_reactants:f0->node_intermediate + H⁺ node_catalyst H⁺ (Acid Catalyst) node_tetrahedral Tetrahedral Intermediate node_intermediate->node_tetrahedral + CH₃OH node_products This compound (R-COOCH₃) Water (H₂O) node_tetrahedral->node_products:f0 - H₂O, - H⁺

Caption: Fischer esterification pathway for this compound.

References

Overcoming solubility issues with Methyl lycernuate A in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Methyl lycernuate A" is not found in the scientific literature and is presumed to be a typographical error. This guide pertains to Methyl Lignocerate (also known as Methyl tetracosanoate), the methyl ester of a C24:0 very long-chain saturated fatty acid, which presents significant solubility challenges in aqueous solutions.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is Methyl Lignocerate and why is it so difficult to dissolve in aqueous buffers?

Methyl Lignocerate is the methyl ester of lignoceric acid, a very long-chain saturated fatty acid (VLCFA) with 24 carbon atoms.[3][4][5][6] Its long, nonpolar hydrocarbon tail makes it extremely hydrophobic (water-repelling), leading to very poor solubility in water-based solutions like physiological buffers. This inherent hydrophobicity causes it to precipitate or remain as a solid in aqueous media.

Q2: I tried dissolving Methyl Lignocerate directly in my cell culture medium and it just floated on top. What went wrong?

Directly adding a highly hydrophobic compound like Methyl Lignocerate to an aqueous medium will result in precipitation or phase separation. A common and effective strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into the final aqueous buffer, but rapid dilution can still cause precipitation if not done carefully.

Q3: What is the best organic solvent to make a stock solution of Methyl Lignocerate?

Product information sheets indicate that Methyl Lignocerate is soluble in organic solvents such as chloroform (B151607) and tetrahydrofuran (B95107) (THF).[3][4] For biological experiments, Dimethyl Sulfoxide (DMSO) is a more common choice due to its water miscibility and lower toxicity in small concentrations.[7] A general recommendation is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%.[7] A final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, but it is crucial to perform a vehicle control experiment (medium with the same final DMSO concentration but without the compound) to ensure the solvent itself does not affect the experimental outcome.[7][8]

Q5: Are there alternatives to DMSO for solubilizing Methyl Lignocerate for in vitro studies?

Yes, several alternatives can be used, often in combination with a primary organic solvent. These include:

  • Co-solvents: Mixtures of ethanol (B145695) and polyethylene (B3416737) glycol (PEG) have been used to solubilize hydrophobic compounds for cell culture.[9]

  • Detergents/Surfactants: Non-ionic detergents like Polysorbate 20 (Tween 20) or Cremophor EL can be used at low concentrations to form micelles that encapsulate the hydrophobic compound.[7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipids, effectively shielding them from the aqueous environment.[10][11][12][13] Alpha-cyclodextrins are particularly effective for fatty acids.[10][13]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The concentration of Methyl Lignocerate exceeds its solubility limit in the final aqueous solution, even with a small amount of DMSO.1. Decrease Final Concentration: Lower the target concentration of Methyl Lignocerate in your experiment. 2. Stepwise Dilution: Dilute the DMSO stock in a series of steps with vigorous vortexing or sonication between each step to prevent rapid precipitation. 3. Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can transiently increase solubility. Ensure the final solution is at the correct temperature for your experiment.
Oily film or solid particles observed in the final solution. Incomplete dissolution of the stock solution or precipitation over time.1. Increase Solubilizing Agent: Prepare the final solution with a low concentration of a carrier like fatty-acid-free Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.01% Tween 20). BSA will bind to the fatty acid ester and aid in its delivery to cells. 2. Use Cyclodextrins: Pre-complex the Methyl Lignocerate with a cyclodextrin (B1172386) (like hydroxypropyl-α-cyclodextrin) before adding to the buffer.[10][11]
Inconsistent experimental results between batches. Variability in the preparation of the compound solution, leading to different effective concentrations of soluble compound.1. Standardize Protocol: Follow a strict, validated protocol for preparing the working solution every time. 2. Prepare Fresh: Prepare the final working solution fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[14] 3. Sonication: Use a bath sonicator on the final working solution for a few minutes to ensure maximal dispersion.
Vehicle control (e.g., DMSO) shows unexpected biological effects. The concentration of the organic solvent or other solubilizing agent is too high, causing cellular stress or other off-target effects.1. Reduce Vehicle Concentration: Ensure the final concentration of DMSO or other agents is at the lowest effective level and is non-toxic to your cells.[7][8] 2. Run a Dose-Response Curve: Test a range of vehicle concentrations to determine the maximum tolerated dose for your specific cell line and assay.
Quantitative Data on Solubilization Methods

The following table summarizes common approaches for solubilizing hydrophobic compounds. Specific concentrations for Methyl Lignocerate are not widely published and require empirical determination.

MethodSolubilizing AgentTypical Stock ConcentrationTypical Final ConcentrationKey Considerations
Organic Solvent 100% DMSO10-100 mM< 0.5% (v/v)Most common method; requires vehicle control.[7][8]
Co-Solvent System 45% Ethanol + 55% PEG 400High0.1% (v/v) of the mixtureOptimized for low cytotoxicity in certain cell lines.[9]
Detergent Micelles Polysorbate 20/80In DMSO stock< 1% (v/v)Can interfere with cell membranes at higher concentrations.[7]
Complexation α-CyclodextrinN/A (co-prepared)1-8 mMForms an inclusion complex, increasing aqueous solubility.[10]
Detailed Experimental Protocol: Solubilization using DMSO

This protocol provides a general workflow for preparing a working solution of Methyl Lignocerate for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of solid Methyl Lignocerate in a sterile microcentrifuge tube.

    • Add the required volume of high-purity, sterile DMSO to achieve a high concentration (e.g., 50 mM).

    • Vortex vigorously and/or use a bath sonicator until the solid is completely dissolved. This is your stock solution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]

  • Prepare the Final Working Solution:

    • Warm your serum-free culture medium or buffer to 37°C.

    • Thaw one aliquot of the DMSO stock solution.

    • Perform a serial dilution. For a final concentration of 50 µM from a 50 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in warm medium (e.g., 2 µL stock into 198 µL medium). Vortex gently.

    • Add this intermediate dilution 1:10 to your final volume of experimental medium (e.g., add the 200 µL intermediate dilution to 1.8 mL of medium).

    • Immediately vortex the final solution gently to ensure rapid and even dispersion. The final DMSO concentration in this example would be 0.1%.

  • Experimental Controls:

    • Always include a "vehicle control" group that is treated with the same final concentration of DMSO (e.g., 0.1%) in the medium, but without Methyl Lignocerate.

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experiment Solid Solid Methyl Lignocerate Stock 50 mM Stock Solution in DMSO Solid->Stock Dissolve & Sonicate DMSO 100% DMSO DMSO->Stock Working Final Working Solution (e.g., 50 µM) Stock->Working Stepwise Dilution & Vortex Buffer Pre-warmed Aqueous Buffer Buffer->Working Assay Cell-Based Assay Working->Assay Add to cells

Caption: Workflow for preparing Methyl Lignocerate solution for biological assays.

Potential Signaling Pathway Involvement

Methyl Lignocerate, as a very long-chain fatty acid (VLCFA) ester, would likely be metabolized via peroxisomal β-oxidation once inside the cell. This is a critical pathway for breaking down VLCFAs, which cannot be initially processed by mitochondria.[15][16][17][18]

G ML Methyl Lignocerate (Extracellular) ML_cyto Methyl Lignocerate (Cytosol) ML->ML_cyto Uptake Membrane ----------------- Cell Membrane ----------------- LA_CoA Lignoceryl-CoA ML_cyto->LA_CoA Activation (ACSL) Peroxisome Peroxisome LA_CoA->Peroxisome VLCFA_Ox Peroxisomal β-Oxidation AcetylCoA Acetyl-CoA VLCFA_Ox->AcetylCoA MCFA_CoA Medium-Chain Acyl-CoA VLCFA_Ox->MCFA_CoA Mitochondria Mitochondria AcetylCoA->Mitochondria MCFA_CoA->Mitochondria Mito_Ox Mitochondrial β-Oxidation TCA TCA Cycle

Caption: Metabolic fate of Methyl Lignocerate via peroxisomal β-oxidation.

References

Technical Support Center: Stabilizing Methyl Lycernuate A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Methyl lycernuate A in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Unstable Solutions

Q1: My solution of this compound is showing signs of degradation (e.g., precipitation, color change, loss of activity). What are the likely causes?

A: The primary causes of degradation for this compound, a long-chain fatty acid methyl ester (FAME), are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The ester bond in this compound is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions. This reaction produces the corresponding carboxylic acid and methanol.[3] The presence of even trace amounts of water in the solvent can lead to significant degradation over time.

  • Oxidation: Unsaturated fatty acid methyl esters are prone to oxidation, a process initiated by factors like heat, light, and the presence of trace metals.[1] While this compound is derived from a saturated fatty acid, oxidative degradation can still occur, especially under harsh conditions, leading to the formation of aldehydes, ketones, and shorter-chain fatty acids.[2]

Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. How can I prevent this?

A: To prevent the degradation of this compound in solution, it is crucial to minimize its exposure to water and oxygen.

  • Use Anhydrous Solvents: Always use high-purity, anhydrous (dry) solvents to prepare your stock solutions. Solvents should be stored over molecular sieves to maintain their dryness.

  • Inert Atmosphere: Before sealing the storage vial, purge the headspace with an inert gas such as argon or nitrogen. This displaces oxygen and minimizes the risk of oxidation.

  • Control Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow down the rates of both hydrolysis and oxidation.

  • Aliquot: Prepare single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen into the main stock each time it is used.

Q3: I've noticed a precipitate forming in my this compound solution upon storage at low temperatures. What should I do?

A: Precipitation at low temperatures is likely due to the poor solubility of the long-chain fatty acid methyl ester in the chosen solvent at that temperature.

  • Solvent Selection: Consider using a solvent in which this compound has better solubility at low temperatures. A solubility test with a small amount of the compound in different solvents is recommended.

  • Warming and Sonication: Before use, allow the vial to equilibrate to room temperature and then briefly sonicate in a water bath to ensure the compound is fully redissolved. Visually inspect the solution for any remaining precipitate.

  • Co-solvent System: In some cases, using a co-solvent system can improve solubility. However, the compatibility of the co-solvent with your experimental system must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound?

A: There is no single "best" solvent, as the optimal choice depends on the intended application and required concentration. However, for long-term storage, non-polar aprotic solvents are generally preferred. Based on data for similar long-chain FAMEs like methyl lignocerate (C24:0 FAME), chloroform (B151607) and tetrahydrofuran (B95107) are suitable options. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for preparing stock solutions of lipophilic compounds for biological assays. It is crucial to use anhydrous grades of any solvent and to purge with an inert gas.

Q2: How should I prepare a stock solution of this compound for long-term storage?

A: Follow these steps for optimal stability:

  • Use a clean, dry glass vial with a PTFE-lined screw cap.

  • Weigh the desired amount of solid this compound into the vial.

  • Add the appropriate volume of high-purity, anhydrous solvent.

  • If necessary, gently warm and sonicate the vial to ensure complete dissolution.

  • Purge the headspace of the vial with a stream of dry argon or nitrogen for 1-2 minutes.

  • Tightly seal the vial and wrap the cap with parafilm.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C.

Q3: Can I add antioxidants to my this compound solution to improve stability?

A: Yes, adding antioxidants can be beneficial, especially if the compound is stored for extended periods or if there is a risk of exposure to pro-oxidative conditions. Common antioxidants used for lipid solutions include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). A typical concentration to test would be in the range of 0.01-0.1% (w/v). However, you must first confirm that the chosen antioxidant does not interfere with your downstream experiments.

Q4: For how long can I store a solution of this compound?

A: When stored properly under anhydrous conditions, in an inert atmosphere, and at -20°C or below, a solution of this compound can be stable for at least a year. However, it is good practice to periodically check the purity of the solution, especially if it is used in sensitive applications.

Data Presentation

Table 1: Solubility of Lignoceric Acid Methyl Ester (C24:0 FAME) as a Proxy for this compound

SolventSolubilityTemperatureNotesCitation(s)
Chloroform~2 mg/mLNot SpecifiedSoluble in organic solvents such as chloroform.
Tetrahydrofuran~5 mg/mLNot SpecifiedSoluble in organic solvents such as tetrahydrofuran.
Ethanol3.7 mg/mL60°CRequires sonication and warming to achieve this solubility.
Hot EthanolSolubleNot SpecifiedSoluble in hot ethanol.
MethanolSlightly SolubleNot SpecifiedQualitative assessment of "slightly soluble".
Ethyl AcetateSlightly SolubleNot SpecifiedQualitative assessment of "slightly soluble".

Note: Data for this compound is limited. The data presented here is for Lignoceric acid methyl ester (also known as methyl tetracosanoate (B1234217) or C24:0 FAME), which is a close structural analog and serves as a reasonable proxy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • High-purity anhydrous solvent (e.g., DMSO, Chloroform)

  • Glass vial with PTFE-lined screw cap

  • Argon or nitrogen gas with a regulator and tubing

  • Analytical balance

  • Micropipettes

  • Sonicator

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound into a pre-weighed, clean, and dry glass vial.

  • Add the calculated volume of anhydrous solvent to the vial to achieve the target concentration.

  • Tightly cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Once the solution is clear and at room temperature, briefly open the vial and flush the headspace with a gentle stream of argon or nitrogen gas for approximately 30-60 seconds.

  • Immediately recap the vial tightly and seal with parafilm.

  • Label the vial with the compound name, concentration, solvent, date, and your initials.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound by HPLC-UV

Objective: To monitor the degradation of this compound in solution over time using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Stock solution of this compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • At each time point (e.g., t=0, 1 week, 1 month, 3 months), retrieve an aliquot of the stored this compound solution.

    • Allow the aliquot to warm to room temperature.

    • Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase as the diluent.

  • HPLC Conditions (Example Method):

    • Mobile Phase: Isocratic elution with 100% acetonitrile or a gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10-20 µL

    • UV Detection: 205-215 nm

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak corresponding to this compound.

    • Compare the peak area at each time point to the initial peak area (t=0) to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing weigh Weigh Methyl Lycernuate A dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at -20°C or -80°C purge->store sample Sample at Time Points store->sample Aliquot hplc Analyze by HPLC-UV sample->hplc data Compare Peak Area to t=0 hplc->data

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation mla This compound (Ester) la Lycernuic Acid (Carboxylic Acid) mla->la + H2O (Acid/Base catalysis) meoh Methanol (Alcohol) mla->meoh + H2O (Acid/Base catalysis) ox_products Degradation Products (Aldehydes, Ketones, etc.) mla->ox_products + O2 (Heat, Light, Metal ions)

Caption: Primary degradation pathways for this compound in solution.

References

Preventing degradation of Methyl lycernuate A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Methyl lycernuate A during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is the methyl ester of lycernuic acid, a long-chain saturated fatty acid. As a saturated fatty acid methyl ester (FAME), it is relatively stable against oxidation.[1] The primary degradation pathways of concern during typical laboratory experiments are hydrolysis and thermal decomposition .

  • Hydrolysis: This is a reaction with water that can be catalyzed by acids or bases, splitting the ester back into lycernuic acid and methanol (B129727).[2][3] The presence of water in solvents or reagents can promote this reaction.[4]

  • Thermal Decomposition: Like many organic molecules, exposure to high temperatures can cause the molecule to break down.[5]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure stability and prevent degradation during storage, this compound should be kept in a clean, dry, and dark environment. The following storage conditions are recommended:

  • Container: Use a tightly sealed, opaque glass or stainless steel container.

  • Temperature: Store in a cool place, such as a refrigerator or freezer, to minimize the rate of any potential degradation reactions.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Purity: Ensure the compound is pure before storage, as impurities can sometimes catalyze degradation.

Q3: What solvents and materials are compatible with this compound?

A3: this compound is soluble in a variety of nonpolar organic solvents. However, to prevent degradation, it is crucial to use anhydrous (dry) solvents, especially if the solution will be stored or heated. Protic solvents like methanol and ethanol (B145695) should be used with caution and must be anhydrous, as residual water can lead to hydrolysis. Avoid strong acids and bases in the solvent system unless they are a required part of a specific reaction protocol, as they will catalyze hydrolysis. Stainless steel and glass are suitable materials for handling and storage.

Q4: My experimental results are inconsistent. Could this compound be degrading in my assay?

A4: Yes, inconsistency in results is a common sign of compound instability. If this compound degrades, its effective concentration will decrease, leading to variable outcomes. The primary degradation product, lycernuic acid, may also interfere with the experiment. It is recommended to verify the purity of your compound stock and working solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Rapid Loss of Compound or Appearance of a New Spot on TLC/LC-MS
  • Possible Cause 1: Hydrolysis

    • Explanation: The ester bond in this compound is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acidic or basic catalysts. This will produce lycernuic acid and methanol.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents are rated as anhydrous and handle them under conditions that prevent moisture absorption (e.g., use of a dessicator or inert atmosphere).

      • Control pH: Buffer your experimental system to a neutral pH if possible. Avoid highly acidic (pH < 4) or alkaline (pH > 9) conditions unless the experiment specifically requires them.

      • Enzymatic Activity: If working with cell lysates or biological matrices, be aware of potential esterase or lipase (B570770) activity that can enzymatically hydrolyze the ester. Consider heat-inactivating the matrix or using enzyme inhibitors if compatible with your experiment.

  • Possible Cause 2: Thermal Degradation

    • Explanation: High temperatures can lead to the decomposition of the molecule. This is particularly relevant if experimental protocols involve heating steps.

    • Solution:

      • Avoid Excessive Heat: If heating is necessary, use the lowest effective temperature and minimize the duration of heat exposure.

      • Inert Atmosphere: If high temperatures are unavoidable, perform the heating step under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation that can occur at elevated temperatures.

Issue 2: Decreased Purity of this compound Over Time in Storage
  • Possible Cause: Improper Storage Conditions

    • Explanation: Long-term degradation can occur even at room temperature if the compound is exposed to light, air (oxygen and humidity), or stored in an inappropriate container. Fatty acid methyl esters are best stored in a clean, dry, and dark environment to maintain their quality.

    • Solution:

      • Review Storage Protocol: Re-evaluate your storage method based on the recommendations in FAQ Q2. Ensure containers are tightly sealed and opaque.

      • Aliquot Samples: For frequently used stock solutions, prepare and store small, single-use aliquots. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the entire stock to atmospheric moisture and oxygen each time it is opened.

      • Adsorb for Stability: For storing very small samples, adsorbing them onto silica (B1680970) gel has been shown to improve the stability of unsaturated methyl esters against autoxidation, a practice that may also benefit saturated esters by minimizing exposure.

Summary of Factors Affecting this compound Stability
FactorPotential EffectRecommended Mitigation
Water / Humidity Promotes hydrolysis to lycernuic acid and methanol.Use anhydrous solvents; store in a dry environment or desiccator.
Extreme pH (Acidic/Basic) Catalyzes hydrolysis.Maintain neutral pH where possible; use buffered solutions.
High Temperature Can cause thermal decomposition.Avoid unnecessary heating; use the lowest possible temperature for protocols.
Light (especially UV) Can provide energy to initiate degradation.Store in amber or opaque vials; protect from direct light during experiments.
Oxygen Low risk for saturated FAMEs, but can contribute to degradation at high temperatures.Store under an inert atmosphere (N₂ or Ar) for long-term storage or high-temperature work.
Contaminants (Metals, etc.) Can act as catalysts for degradation reactions.Use high-purity solvents and reagents; store in appropriate glass or stainless steel containers.

Key Experimental Protocols

Protocol 1: Recommended General Handling of this compound

This protocol outlines the best practices for preparing a stock solution of this compound to minimize the risk of degradation.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other appropriate anhydrous solvent

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a screw cap and PTFE septum

  • Micropipettes with sterile, filtered tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Briefly flush the vial with inert gas.

  • Weigh the desired amount of this compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO (or other solvent) to achieve the target concentration.

  • Seal the vial tightly with the cap.

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating to dissolve the compound unless absolutely necessary.

  • Flush the headspace of the vial with inert gas before final sealing for storage.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots.

Protocol 2: Monitoring Degradation by Thin-Layer Chromatography (TLC)

This simple method can be used to quickly check for the presence of the main hydrolytic degradation product, lycernuic acid.

Materials:

  • Silica gel TLC plate

  • This compound sample to be tested

  • Reference standards (if available): pure this compound and lycernuic acid

  • Developing solvent system (e.g., Hexane:Ethyl Acetate 4:1 v/v - this may need optimization)

  • TLC tank

  • Visualizing agent (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Prepare the TLC tank by adding the developing solvent and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of your this compound sample onto the TLC plate baseline. If available, spot the reference standards in adjacent lanes.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing tank and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front. Allow the plate to dry completely.

  • Visualize the spots using the appropriate stain (e.g., dip the plate in potassium permanganate solution and gently heat with a heat gun).

  • Interpretation: this compound (the ester) is less polar and will have a higher Rf value (travel further up the plate) than lycernuic acid (the carboxylic acid), which is more polar and will have a lower Rf value. The appearance of a new, lower Rf spot in your sample lane indicates hydrolytic degradation.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent Results or Suspected Degradation CheckStorage 1. Review Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckHandling 2. Review Handling Protocol (Solvents, pH, Temp) CheckStorage->CheckHandling Analysis 3. Perform Purity Analysis (TLC, LC-MS) CheckHandling->Analysis DegradationConfirmed Degradation Confirmed? Analysis->DegradationConfirmed Hydrolysis Evidence of Hydrolysis? (e.g., Lycernuic Acid present) DegradationConfirmed->Hydrolysis Yes NoDegradation Purity is High. Investigate Other Experimental Variables. DegradationConfirmed->NoDegradation No FixSolvent Action: Use Anhydrous Solvents & Control pH Hydrolysis->FixSolvent Yes FixTemp Action: Minimize Heat Exposure Hydrolysis->FixTemp No (Suggests Thermal Degradation) FixStorage Action: Improve Storage (Aliquot, Inert Gas, Cool/Dark) FixSolvent->FixStorage FixTemp->FixStorage End Problem Resolved FixStorage->End

Caption: A flowchart for troubleshooting this compound degradation.

Primary Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition MLA This compound Products_Hydrolysis Lycernuic Acid + Methanol MLA->Products_Hydrolysis Products_Thermal Decomposition Products MLA->Products_Thermal Catalyst_H2O Water (H₂O) Catalyst_H2O->Products_Hydrolysis Catalyst_AcidBase Acid / Base / Lipase Catalyst_AcidBase->Products_Hydrolysis Catalyst_Heat High Temperature Catalyst_Heat->Products_Thermal

Caption: Main degradation pathways for this compound.

References

Technical Support Center: Optimizing Mass Spectrometry for Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of Methyl lycernuate A.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: The choice between ESI and APCI depends on the polarity of this compound. As a long-chain fatty acid methyl ester, it is a relatively non-polar molecule. Therefore, Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable and tends to provide a better response for non-polar compounds.[1][2] ESI is typically used for more polar compounds that are pre-ionized in solution.[2][3] However, it is always recommended to test both ionization sources if available, as some non-polar compounds can be analyzed with ESI, sometimes with the use of adduct-forming agents in the mobile phase.[3][4]

Q2: What are the expected precursor ions for this compound in positive and negative ion modes?

A2: In positive ion mode, especially with APCI, the expected precursor ion would be the protonated molecule, [M+H]⁺. With ESI, you might also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, particularly if there are trace amounts of these salts in the sample or mobile phase. In negative ion mode, the response for a non-polar compound like this compound is expected to be weak. If ionization occurs, you might observe the deprotonated molecule [M-H]⁻, though this is less likely for a methyl ester.

Q3: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?

A3: For a fatty acid methyl ester, the fragmentation pattern in MS/MS can provide structural information. Common fragmentation patterns include:

  • Loss of the methoxy (B1213986) group (-OCH₃): This results in a fragment ion of [M-31]⁺.[5]

  • McLafferty rearrangement: This is a characteristic fragmentation for esters and can result in a neutral loss and a charged fragment.[6][7]

  • Cleavage adjacent to the carbonyl group: This can lead to the loss of the alkoxy group (-OR).[8]

  • Hydrocarbon chain fragmentation: You can expect a series of fragment ions separated by 14 Da (corresponding to CH₂ groups) due to the cleavage along the long aliphatic chain.[8]

Q4: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A4: A weak or no signal can be due to several factors. Here is a troubleshooting guide:

  • Check sample preparation: Ensure the sample is properly dissolved in a suitable organic solvent and at an appropriate concentration.[9][10] High concentrations can sometimes lead to ion suppression.

  • Verify ionization source: Confirm that the appropriate ionization source (likely APCI) is being used and that it is clean and functioning correctly.

  • Optimize source parameters: Systematically optimize parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage.[11]

  • Check for contamination: Contaminants in the sample or from the LC system can suppress the signal.[12] Running a blank and cleaning the system may be necessary.

  • Confirm instrument calibration: Ensure the mass spectrometer is properly calibrated.[13]

Q5: How can I improve the sensitivity of my analysis for low concentrations of this compound?

A5: To improve sensitivity:

  • Optimize sample cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.[12]

  • Increase sample concentration: If possible, concentrate the sample before injection.

  • Fine-tune MS parameters: Perform detailed optimization of all relevant MS parameters, including collision energy in MS/MS mode, to maximize the signal of the specific precursor and product ions.

  • Use a more sensitive instrument: If available, a higher-resolution and more sensitive mass spectrometer can significantly improve detection limits.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in this compound Analysis
Issue Potential Cause Recommended Solution
Poor Peak Shape Inappropriate mobile phase composition.Optimize the mobile phase, ensuring compatibility with both the analyte and the LC column.
Column overload.Reduce the injection volume or sample concentration.
High Background Noise Contaminated solvent or sample.Use high-purity solvents and filter samples.[9]
Dirty ion source.Clean the ion source according to the manufacturer's instructions.
Inconsistent Retention Time Fluctuations in LC pump pressure or temperature.Ensure the LC system is stable and properly maintained.
Column degradation.Replace the LC column if it has exceeded its lifetime.
Low Ion Intensity Suboptimal ionization parameters.Systematically optimize source temperature, gas flows, and voltages.
Ion suppression from matrix effects.Improve sample cleanup procedures.[12]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Dissolution: Accurately weigh a known amount of this compound standard or extracted sample. Dissolve the sample in an appropriate organic solvent such as methanol, acetonitrile, or a mixture thereof, to a stock concentration of 1 mg/mL.[9]

  • Serial Dilution: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from ng/mL to µg/mL.

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter to remove any particulates before transferring to autosampler vials.[9]

Protocol 2: General LC-MS/MS Method for this compound
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: Start with a gradient elution, for example, from 50% B to 100% B over 10-15 minutes, to ensure good separation and peak shape.

  • Flow Rate: Typically 0.2-0.5 mL/min for standard analytical columns.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: APCI (recommended) or ESI.

  • Polarity: Positive ion mode.

  • Scan Mode: Full scan for initial investigation, followed by Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

Table 2: Example Starting Mass Spectrometry Parameters (to be optimized)
Parameter APCI ESI
Gas Temperature 350-450 °C250-350 °C
Gas Flow 8-12 L/min10-14 L/min
Nebulizer Pressure 30-50 psi20-40 psi
Capillary Voltage 3000-4000 V3000-4500 V
Fragmentor Voltage 100-150 V100-150 V
Collision Energy (for MS/MS) 10-40 eV (optimize for specific transitions)10-40 eV (optimize for specific transitions)

Note: These are general starting ranges and should be optimized for the specific instrument and compound.

Visualizations

Workflow Workflow for MS Parameter Optimization cluster_prep Sample Preparation cluster_lc LC Method Development cluster_ms MS Optimization cluster_validation Method Validation prep Prepare Standard Solution dissolve Dissolve in Appropriate Solvent prep->dissolve lc_method Develop LC Gradient dissolve->lc_method column Select C18 Column lc_method->column ion_source Select Ionization Source (APCI/ESI) column->ion_source full_scan Full Scan Analysis ion_source->full_scan msms MS/MS Fragmentation full_scan->msms srm Develop SRM/MRM Method msms->srm validate Assess Linearity, LOD, LOQ srm->validate accuracy Determine Accuracy & Precision validate->accuracy

Caption: Workflow for optimizing mass spectrometry parameters for this compound.

Troubleshooting Troubleshooting Decision Tree start No or Low Signal check_sample Check Sample Preparation & Concentration start->check_sample check_source Verify Ion Source & Cleanliness check_sample->check_source Sample OK optimize_params Optimize Source Parameters check_source->optimize_params Source OK check_lc Check LC System Performance optimize_params->check_lc Parameters Optimized check_cal Verify MS Calibration check_lc->check_cal LC OK contam Check for Contamination check_cal->contam Calibration OK solution Signal Improved contam->solution System Clean

Caption: A decision tree for troubleshooting low or no signal issues.

References

Troubleshooting poor chromatographic peak shape of Methyl lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of Methyl lycernuate A, a fatty acid methyl ester (FAME). The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound and how can I resolve this issue?

Peak tailing, where a peak has an asymmetric tail, is a common problem that can compromise quantification. For FAMEs like this compound, this is often due to unwanted interactions within the chromatographic system.

Potential Causes and Solutions:

  • Active Site Interaction: Polar or acidic compounds can interact with active sites in the system, such as acidic silanol (B1196071) groups on silica-based HPLC columns or within a GC inlet liner.[1][2] This causes some analyte molecules to be retained longer, resulting in tailing.[2]

    • Solution (GC): Use a deactivated inlet liner with glass wool. If the problem persists, check for fragments of septa or O-rings in the inlet and clean it.[3]

    • Solution (HPLC): Use a highly deactivated, end-capped column to minimize silanol interactions.[2][4] Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated.[5]

  • Column Contamination or Degradation: Accumulation of non-volatile residues or sample matrix components at the column inlet can create new active sites that cause tailing.[1][6]

    • Solution: Reverse flush the column according to the manufacturer's instructions. If tailing persists, the column may be permanently damaged and require replacement.[5] Using a guard column or in-line filter can prevent contaminants from reaching the analytical column.[7]

  • Column Overload (Mass Overload): Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[6][8]

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[5] Consider using a column with a higher capacity or a larger internal diameter.[5]

  • Extra-Column Effects: Excessive dead volume in the system, such as from long or wide-bore tubing or poorly made connections, can cause the peak to broaden and tail after separation.[4][6]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected and ferrules are correctly set to avoid creating voids.[4][9]

Q2: My this compound peak is exhibiting fronting. What are the likely causes and solutions?

Peak fronting, an asymmetry where the first half of the peak is broader than the second, typically indicates an overload condition or incompatibility between the sample and the mobile phase.[5]

Potential Causes and Solutions:

  • Column Overload (Concentration/Volume Overload): Injecting a sample that is too concentrated or in too large a volume can overwhelm the column's capacity, causing molecules to elute faster than they should.[10][11][12]

    • Solution: Reduce the injection volume or dilute the sample.[11][12] This is the most common and straightforward fix for fronting.

  • Poor Sample Solubility / Solvent Mismatch: If the sample solvent (diluent) is significantly stronger than the mobile phase, the analyte may not partition correctly onto the stationary phase, leading to a distorted, fronting peak.[5][11] This is especially common for early-eluting peaks.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13] If this is not feasible, use a diluent that is weaker than or matches the strength of the mobile phase.[7]

  • Column Collapse or Degradation: Physical degradation of the column packing bed can create channels, leading to uneven flow and peak fronting.[5][11] This can be caused by operating outside the column's recommended pH or temperature limits.[5]

    • Solution: Ensure the analytical method operates within the column's specified limits. If collapse is suspected, the column must be replaced.[5]

Q3: Why is my this compound peak splitting?

Split peaks can be one of the most challenging issues to diagnose as the cause can be chemical or mechanical. A key diagnostic step is to determine if all peaks in the chromatogram are splitting or just the analyte of interest.[5][14]

Potential Causes and Solutions:

  • If All Peaks are Split: The problem likely occurs before the column and affects all components equally.[5][13]

    • Blocked Inlet Frit: Particulates from the sample or system can clog the column's inlet frit, causing the sample band to spread unevenly as it enters the column.[5][13]

    • Column Void: A void or channel at the head of the column packing bed can cause mixing and uneven sample introduction.[5][14]

    • Solution: Use in-line filters and ensure samples are filtered to prevent frit blockage.[13] If a void is suspected, reverse flushing may temporarily help, but column replacement is the ultimate solution.

  • If Only a Single Peak is Split: The issue is likely related to the analyte's chemistry or specific method conditions.[5][14]

    • Solvent Mismatch: A strong injection solvent can cause the peak to split, particularly for early eluting compounds.[9]

    • Solution: Match the sample solvent to the mobile phase or use a weaker solvent.[7]

    • Co-elution: The split peak may actually be two different, closely eluting compounds.[5]

    • Solution: Inject a smaller sample volume. If this results in two distinct peaks, the issue is co-elution, and the method's selectivity needs to be improved by adjusting the mobile phase, temperature, or column chemistry.[13]

    • Incomplete Derivatization: If the methylation of the parent lycernuic acid is incomplete, you may see a peak for the FAME and another for the unreacted free fatty acid, which can appear as a split or distorted peak.

    • Solution: Review and optimize the sample derivatization protocol to ensure the reaction goes to completion.

Q4: Could my sample preparation be the source of my peak shape problems?

Yes, particularly for FAME analysis. The derivatization step is critical for ensuring the analyte is volatile and thermally stable for GC analysis or compatible with the chosen HPLC method.[15]

Potential Issues and Solutions:

  • Incomplete Reaction: If the methylation reaction does not go to completion, both the FAME and the original free fatty acid will be present, leading to distorted or multiple peaks.

    • Solution: Optimize derivatization conditions such as reaction time, temperature, and reagent concentration.[16] Ensure all glassware and solvents are anhydrous, as water can hinder the esterification reaction.[16]

  • Sample Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or introduce contaminants that affect chromatography.

    • Solution: Consider a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before derivatization.[16]

Summary of Troubleshooting Steps

The following table summarizes the common peak shape problems, their potential causes, and recommended corrective actions.

Peak Shape ProblemPotential CauseDiagnostic CheckRecommended Solution(s)
Tailing Active Site InteractionObserve if only polar/basic analytes tail.Use a deactivated liner (GC) or an end-capped column (HPLC).[2][5]
Column ContaminationProblem appears after many injections.Reverse flush the column; use a guard column.[5]
Mass OverloadDilute sample by 10x; peak shape improves.Reduce sample concentration or injection volume.[5]
Fronting Concentration/Volume OverloadDilute sample or reduce injection volume; peak shape improves.Reduce sample concentration or injection volume.[11][12]
Sample Solvent MismatchEarly eluting peaks are most affected.Dissolve sample in mobile phase or a weaker solvent.[7][13]
Column CollapseSudden, irreversible change in performance.Replace the column; operate within pH/temp limits.[5]
Split Peaks Blocked Frit / Column Void (All peaks split)Inspect column inlet for discoloration or voids.Filter samples; use in-line filters; replace column.[13]
Co-elution (Single peak splits)Reduce injection volume; two distinct peaks appear.Optimize method selectivity (mobile phase, temp, etc.).[13]
Incomplete DerivatizationTailing or multiple peaks for the analyte.Optimize derivatization protocol; ensure anhydrous conditions.[16]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol

This protocol describes a common method for converting fatty acids to their corresponding methyl esters for GC analysis.[16]

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract in a glass tube, add 2 mL of 14% BF₃ in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Diagnosing Column Overload

This protocol helps determine if peak fronting or tailing is caused by injecting too much sample.

Procedure:

  • Prepare the sample at its normal concentration for analysis and inject it. Save the chromatogram.

  • Prepare a 1:10 dilution of the sample using the same solvent.

  • Inject the diluted sample using the same method parameters.

  • Compare the peak shape from the diluted sample to the original.

    • If peak fronting or tailing is significantly improved or eliminated , the issue is column overload.[5] Reduce the concentration of all subsequent samples.

    • If the peak shape remains poor , the problem is likely not overload, and other causes (e.g., column contamination, solvent mismatch) should be investigated.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for diagnosing chromatographic issues.

G start Observe Poor Peak Shape problem_type Identify Peak Shape Problem start->problem_type tailing Peak Tailing problem_type->tailing  Asymmetric Tail fronting Peak Fronting problem_type->fronting Asymmetric Front   split Split Peak problem_type->split  Two or More Apexes cause_tailing Potential Causes: - Active Site Interaction - Column Contamination - Mass Overload tailing->cause_tailing cause_fronting Potential Causes: - Concentration Overload - Solvent Mismatch - Column Collapse fronting->cause_fronting cause_split Potential Causes: - Column Void / Frit Blockage - Co-elution - Incomplete Derivatization split->cause_split G start Split Peak Observed check_all_peaks Are ALL peaks in the chromatogram split? start->check_all_peaks yes_node YES check_all_peaks->yes_node no_node NO check_all_peaks->no_node system_issue System Issue (Pre-Column) yes_node->system_issue method_issue Method/Chemistry Issue no_node->method_issue system_causes Check for: - Blocked Inlet Frit - Void at Column Head - System Leak / Bad Connection system_issue->system_causes method_causes Check for: - Sample Solvent Mismatch - Co-elution (inject less) - Incomplete Derivatization method_issue->method_causes

References

Minimizing batch-to-batch variability of synthetic Methyl lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Methyl Lycernuate A.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of batch-to-batch variability in the synthesis of this compound?

A1: The most significant source of variability often arises from minor inconsistencies in reaction conditions, particularly when scaling up from a laboratory setting to a larger production environment. Factors such as heat transfer, mixing efficiency, and reaction kinetics can differ substantially between small and large-scale reactions, leading to variations in yield and purity[1][2]. Additionally, the quality and consistency of raw materials, including solvents and reagents, can introduce variability[3][4].

Q2: How can I ensure the quality of my starting materials?

A2: It is crucial to qualify your suppliers and verify the Certificate of Analysis (COA) for each batch of raw materials[4]. We recommend performing in-house quality control tests on critical starting materials. Key tests include:

  • Purity analysis: Using High-Performance Liquid Chromatography (HPLC) to confirm the purity of the starting material against a reference standard.

  • Moisture content: Karl Fischer titration is recommended to determine the water content, as excess moisture can interfere with many organic reactions.

  • Identity confirmation: Techniques like Fourier Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can verify the chemical identity of the starting material[5].

Q3: My reaction yield has decreased significantly after scaling up. What could be the cause?

A3: A decrease in yield upon scale-up is a common issue and can often be attributed to challenges with maintaining optimal reaction conditions in larger vessels. The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to inefficient heat transfer and localized "hot spots" or "cold spots" that can promote side reactions or decomposition of the product[1][6]. Inefficient mixing in larger reactors can also lead to poor reaction kinetics and lower yields[2][7]. It is important to re-optimize reaction parameters, such as stirring speed and heating/cooling rates, during scale-up[1].

Q4: I am observing a new impurity in my final product that was not present in smaller-scale batches. Why is this happening?

A4: The appearance of new impurities during scale-up can be due to several factors. Longer reaction or work-up times at a larger scale can lead to the formation of degradation products[1]. Changes in the reaction environment, such as prolonged exposure to air or moisture, can also result in new byproducts. It is also possible that an impurity present in a raw material at a low concentration is now being concentrated to a detectable level in the final product. We recommend using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the unknown impurity and trace its origin[5].

Troubleshooting Guides

Issue 1: Inconsistent Reaction Completion Time

Problem: The time required for the final esterification step to reach completion varies significantly between batches, as monitored by Thin Layer Chromatography (TLC).

Possible Causes & Solutions:

Possible Cause Recommended Action Verification Method
Inconsistent Moisture Content in Methanol (B129727) Use anhydrous methanol with a consistent low water content. Purchase from a reliable supplier and store under inert gas.Perform Karl Fischer titration on each new bottle of methanol to ensure water content is below 0.05%.
Variable Temperature Control Ensure accurate and consistent temperature control of the reaction vessel. Calibrate the thermometer and heating mantle regularly.Use a calibrated digital thermometer to monitor the internal reaction temperature throughout the process.
Inconsistent Stirring Rate Maintain a consistent and vigorous stirring rate to ensure proper mixing of reactants.Use a tachometer to measure and record the stirring speed for each batch.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with a suitable solvent system (e.g., 30:70 Ethyl Acetate:Hexane).

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate alongside a spot of the starting material (lycernuic acid) and a co-spot (starting material and reaction mixture).

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Issue 2: Low Purity of Crude this compound

Problem: The purity of the crude product, as determined by HPLC, is consistently below the target of 95%, with significant batch-to-batch variation.

Possible Causes & Solutions:

Possible Cause Recommended Action Verification Method
Side Reactions due to Overheating Maintain a strict reaction temperature of 60°C. Overheating can cause decomposition and side product formation.Implement automated temperature control and logging for the reaction vessel.
Incomplete Reaction Ensure the reaction is run to completion by monitoring with TLC as described above. Premature work-up will result in unreacted starting material.Confirm the absence of starting material by TLC before proceeding with the work-up.
Degradation during Work-up Minimize the time the product is in contact with acidic or basic aqueous solutions during extraction.Perform a stability test of the pure product in the work-up solutions to identify any potential degradation.

Experimental Protocol: Purity Determination by HPLC

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85:15 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration.

    • Prepare a sample solution of the crude product at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the crude product by comparing the peak area of the main product to the total peak area of all components in the chromatogram.

Visual Guides

Below are diagrams illustrating key workflows and relationships to aid in understanding and troubleshooting the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_qc Final QC raw_materials Raw Material QC reagent_prep Reagent Preparation raw_materials->reagent_prep reaction_setup Reaction Setup reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring extraction Aqueous Extraction reaction_monitoring->extraction purification Column Chromatography extraction->purification final_product_qc Final Product QC (HPLC, NMR) purification->final_product_qc troubleshooting_logic start Low Yield or Purity? check_raw_materials Check Raw Material Quality (HPLC, KF) start->check_raw_materials Yes check_reaction_conditions Review Reaction Conditions (Temp, Time, Stirring) start->check_reaction_conditions Yes check_workup Analyze Work-up Procedure start->check_workup Yes issue_identified Issue Identified & Corrected check_raw_materials->issue_identified check_reaction_conditions->issue_identified check_workup->issue_identified

References

Technical Support Center: Determining Methyl Lycernuate A Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Methyl lycernuate A using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for assessing the cytotoxicity of a novel compound like this compound?

The optimal assay depends on the compound's properties and the expected mechanism of action. It is highly recommended to use at least two assays based on different principles to confirm results.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is a good indicator of cell viability. They are widely used and cost-effective. However, compounds with reducing potential can interfere with the assay, leading to inaccurate results.

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity due to membrane disruption.

  • ATP-Based Assays: These highly sensitive assays quantify intracellular ATP levels, which correlate with the number of metabolically active cells.

Q2: My results are inconsistent between experiments. What are the likely causes?

Inconsistent results can stem from several factors:

  • Cell Culture Conditions: Ensure you are using cells within a consistent passage number range, as high passage numbers can alter cell characteristics. Maintain consistent cell seeding densities and ensure cells are healthy and in the exponential growth phase.

  • Reagent Preparation: Always prepare fresh reagents. If using frozen stocks, avoid multiple freeze-thaw cycles.

  • Pipetting Technique: Use calibrated pipettes and ensure consistent, careful pipetting to avoid errors in cell and compound concentrations.

Q3: I'm observing a high background signal in my assay. What could be the reason?

High background can be caused by:

  • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in some assays. Consider using phenol red-free media. Serum can also contain enzymes like LDH, contributing to background signal.

  • Compound Interference: The test compound itself might be colored or interact with the assay reagents. Always include a "compound only" control (no cells) to check for this.

  • Contamination: Microbial contamination can lead to false signals. Regularly check your cell cultures for any signs of contamination.

Troubleshooting Guides

MTT/XTT Assay Troubleshooting
Problem Possible Cause Solution
Low Absorbance/No Color Change Insufficient viable cells.Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase.
MTT/XTT reagent is degraded.Use fresh or properly stored reagent. The MTT solution should be a clear yellow.
Incomplete formazan (B1609692) crystal solubilization.Ensure complete dissolution by using an appropriate solubilization buffer (e.g., DMSO, SDS) and gentle mixing.
High Background Absorbance Contamination of media or reagents.Use sterile techniques and fresh, high-quality reagents.
Phenol red in media.Use phenol red-free medium during the MTT/XTT incubation step.
Compound directly reduces MTT/XTT.Run a cell-free control with the compound and assay reagent. If a color change occurs, consider an alternative assay.
High Variability Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during plating.
"Edge effect" in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High Spontaneous LDH Release (in untreated controls) Cells are stressed or unhealthy.Optimize cell culture conditions, including seeding density and media components.
Overly vigorous pipetting.Handle cells gently during media changes and reagent additions to avoid damaging cell membranes.
High cell density.Determine the optimal cell seeding density to prevent spontaneous cell death from overcrowding.
Low LDH Release Despite Visible Cell Death Assay performed too early.LDH is released during late-stage apoptosis or necrosis. Extend the treatment duration.
Compound inhibits LDH enzyme activity.Test the compound's effect on purified LDH enzyme.
High Background in Media-Only Control Serum in the culture medium contains LDH.Include a "media only" background control and subtract this value from all other readings. Consider reducing the serum concentration if possible.

Data Presentation

Hypothetical IC50 Values of this compound

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines after 48 hours of treatment, as determined by different viability assays.

Cell LineAssay TypeHypothetical IC50 (µM)
A549 (Lung Carcinoma) MTT25.3
LDH30.1
HeLa (Cervical Cancer) MTT18.7
LDH22.5
MCF-7 (Breast Cancer) MTT32.8
LDH38.4

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Plate Setup: Seed cells as described for the MTT assay. On the same plate, designate wells for the following controls:

    • Untreated Control: Cells with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 15 minutes before the end of the experiment.

    • Medium Background Control: Medium only, no cells.

  • Compound Treatment: Treat cells with various concentrations of this compound as described above.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Serial Dilutions treat_cells Treat Cells with Compound compound_prep->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay read_plate Measure Absorbance (Plate Reader) mtt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) compound->death_receptors mitochondria Mitochondrial Stress compound->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Optimizing reaction conditions for Methyl lycernuate A derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of fatty acids, with a focus on preparing them for analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization of your fatty acid of interest to its corresponding methyl ester.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Optimize reaction time and temperature. Monitor the reaction progress by analyzing aliquots at different time points to determine when the peak area of the product plateaus.[1] - Ensure the molar excess of the derivatizing agent is sufficient. - If using a catalyst like BF3-methanol, ensure it is not expired and has been stored properly.
Presence of water in the sample or reagents.- Lyophilize or dry the sample to remove any aqueous content.[2][3] - Use high-quality, anhydrous solvents and reagents.[1] Store derivatization reagents under conditions that prevent moisture absorption.[1]
Degradation of the fatty acid or its derivative.- For labile fatty acids, consider milder reaction conditions, such as base-catalyzed methods at room temperature.[4] - Avoid excessively high temperatures, especially with acid catalysts, which can cause degradation.[4]
Peak Tailing in GC Analysis Incomplete derivatization.- The presence of underivatized fatty acids can lead to poor peak shape due to their polarity.[2][5] Re-optimize the derivatization protocol to ensure complete conversion.
Interaction of the analyte with the GC column.- Ensure the carboxylic acid group is fully derivatized to reduce polarity and minimize interaction with the stationary phase.[1][2]
Presence of Extraneous Peaks in Chromatogram Byproduct formation.- Acid-catalyzed methods can sometimes produce methoxy (B1213986) artifacts.[6] Consider using a base-catalyzed method. - Silylation can lead to multiple derivatives if not optimized.[3] - Diazomethane, while rapid, is known to produce byproducts.[4]
Contaminants from reagents or sample.- Always run a reagent blank to identify any peaks originating from the derivatization reagents themselves.[1] - Ensure proper sample cleanup before derivatization.
Poor Reproducibility Manual sample preparation inconsistencies.- Consider automating the sample preparation process to improve precision and accuracy.[4][5] Automation can reduce variability in reagent addition and timing.[4]
Instability of derivatives.- Analyze silyl (B83357) derivatives promptly, as their stability can be limited.[2] Methyl esters generally offer good stability.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of fatty acids necessary for GC analysis?

A1: Free fatty acids are highly polar compounds that can be difficult to analyze by gas chromatography (GC).[1] Their polarity can lead to issues like peak tailing and long retention times due to interactions with the GC column.[2][5] Derivatization, typically to fatty acid methyl esters (FAMEs), reduces the polarity of the molecules, making them more volatile and amenable to GC analysis, resulting in better peak shape and separation.[1][4]

Q2: What are the common methods for preparing fatty acid methyl esters (FAMEs)?

A2: The most common methods are acid-catalyzed and base-catalyzed transesterification or esterification.

  • Acid-catalyzed methods often use reagents like boron trifluoride (BF3) in methanol.[2] They are effective for both free fatty acids and esterified fatty acids (transesterification).

  • Base-catalyzed methods use reagents such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol.[4] This method is rapid and occurs at room temperature but is not suitable for free fatty acids.[4]

Q3: How do I choose between an acid-catalyzed and a base-catalyzed method?

A3: The choice depends on your starting material.

  • If your sample contains free fatty acids , an acid-catalyzed method is necessary to convert them to FAMEs.[6]

  • If your sample consists of lipids (like triglycerides) and you want to analyze the fatty acid profile, a base-catalyzed method is a quick and simple one-step process for transesterification.[4] However, be aware that it will not derivatize any free fatty acids present in the sample.[4]

Q4: Can silylation be used for fatty acid derivatization?

A4: Yes, silylation is another derivatization technique for fatty acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[2][3] This also increases volatility and reduces polarity.[3] However, TMS derivatives can be moisture-sensitive and may have limited stability.[2]

Q5: How can I optimize the reaction time and temperature for my derivatization?

A5: To optimize reaction conditions, you can perform a time-course experiment. Set up several reactions and stop them at different time points. Analyze the yield of the derivatized product for each time point. The optimal time is the point at which the product yield no longer increases.[1] A similar approach can be used for temperature optimization, by running the reaction at various temperatures for a fixed time.[7]

Experimental Protocols

General Protocol for Acid-Catalyzed Esterification using BF3-Methanol

This is a general guideline and may need to be optimized for your specific fatty acid.

  • Sample Preparation: If your sample is in an aqueous solution, it must be dried, for example, by lyophilization.[2] If not already in solution, dissolve the fatty acid sample in a nonpolar solvent like hexane (B92381) or toluene.[1]

  • Reaction Setup: In a reaction vial, combine your fatty acid sample with a 14% solution of boron trifluoride in methanol. A molar excess of the BF3-methanol reagent is recommended.[2]

  • Incubation: Cap the vial tightly and heat it at a temperature between 50-60°C for approximately 60 minutes. The optimal time and temperature may vary depending on the specific fatty acid.[2]

  • Quenching and Extraction: After the reaction has cooled to room temperature, add a saturated sodium chloride (NaCl) solution to quench the reaction. Extract the FAMEs by adding a nonpolar solvent such as hexane, vortexing, and allowing the layers to separate.[2]

  • Drying and Analysis: Transfer the organic layer (supernatant) to a clean vial containing a drying agent like anhydrous sodium sulfate (B86663) (Na2SO4) to remove any residual water. The sample is now ready for GC analysis.[2]

Visualizations

Experimental Workflow for Fatty Acid Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup & Analysis start Start with Fatty Acid Sample dry_sample Dry Sample (if aqueous) start->dry_sample dissolve_sample Dissolve in Solvent dry_sample->dissolve_sample add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dissolve_sample->add_reagent incubate Incubate (Heat) add_reagent->incubate quench Quench Reaction incubate->quench extract Extract with Solvent quench->extract dry_extract Dry Organic Layer extract->dry_extract analyze Analyze by GC dry_extract->analyze

Caption: A generalized workflow for the derivatization of fatty acids for GC analysis.

Decision Tree for Choosing a Derivatization Method

decision_tree start What is your starting material? free_fatty_acids Does the sample contain free fatty acids? start->free_fatty_acids labile_compounds Are the fatty acids labile (sensitive to heat)? free_fatty_acids->labile_compounds No (lipids only) acid_catalyzed Use Acid-Catalyzed Method (e.g., BF3-Methanol) free_fatty_acids->acid_catalyzed Yes base_catalyzed Use Base-Catalyzed Method (e.g., NaOH in Methanol) labile_compounds->base_catalyzed No consider_mild_acid Consider milder acid-catalyzed conditions or silylation labile_compounds->consider_mild_acid Yes

Caption: A decision tree to guide the selection of a suitable fatty acid derivatization method.

References

Dealing with interference in biological matrices for Methyl lycernuate A analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl Lycernuate A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound and other very-long-chain fatty acids (VLCFAs) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of this compound from biological samples?

A1: The primary sources of interference in the analysis of this compound from biological matrices such as plasma, serum, or tissue homogenates are endogenous lipids, particularly phospholipids.[1][2] These molecules are highly abundant and can co-extract with the analyte of interest, leading to a phenomenon known as the "matrix effect" in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[3] Other sources of interference can include other fatty acids, cholesterol, and exogenous contaminants from labware or solvents.[4]

Q2: What is the "matrix effect" and how does it impact LC-MS/MS analysis of this compound?

A2: The matrix effect in LC-MS/MS refers to the alteration of the ionization efficiency of this compound due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analysis.[6] Phospholipids are major contributors to matrix effects in lipid analysis.[2]

Q3: How can I assess whether my analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-column infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the constant signal indicates regions of ion suppression or enhancement, respectively.[7]

  • Post-extraction spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix to the response of the same concentration in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[8]

Q4: Why is derivatization necessary for the analysis of lignoceric acid (the free fatty acid form of this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: Derivatization is a critical step for the GC-MS analysis of free fatty acids like lignoceric acid. The process converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), such as this compound.[9][10] This chemical modification improves chromatographic peak shape, reduces tailing, and enhances thermal stability, leading to better separation and detection.[11]

Troubleshooting Guides

GC-MS Analysis of this compound (as FAME)

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Active sites in the GC inlet liner or the column itself can interact with the analyte. Contamination in the injector can also contribute to this issue.[8][12]

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Using a deactivated liner is recommended.[12]

    • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.[13]

    • Column Trimming: If the front end of the column is contaminated, trimming a small portion (10-30 cm) can restore performance.[8]

    • Check for Leaks: Ensure all fittings and the septum are properly sealed to prevent leaks.[13]

Issue 2: Low or no signal for this compound.

  • Possible Cause: Incomplete derivatization, sample loss during extraction, or issues with the GC-MS system sensitivity.

  • Troubleshooting Steps:

    • Derivatization Efficiency: Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction. Use fresh derivatization reagents.[4]

    • Extraction Recovery: Optimize the extraction procedure. Ensure complete phase separation during liquid-liquid extraction.[4] Consider using glass vials to prevent adsorption of the analyte to plastic surfaces.[4]

    • GC-MS System Check: Verify the injection volume and ensure the syringe is functioning correctly. Check for leaks in the system. A dirty ion source in the mass spectrometer is a common cause of low sensitivity and should be cleaned according to the manufacturer's protocol.[13][14]

Issue 3: Presence of ghost peaks in the chromatogram.

  • Possible Cause: Carryover from a previous injection of a highly concentrated sample or contamination from the syringe, solvent, or gas lines.[15]

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank after a high-concentration sample to check for carryover.[4]

    • Syringe Wash: Increase the number of syringe washes with a strong solvent between injections.

    • Check for Contamination: Ensure the purity of solvents and gases. Inspect the septum for degradation, as particles can be a source of contamination.[15]

LC-MS/MS Analysis of this compound

Issue 1: High matrix effects leading to poor data quality.

  • Possible Cause: Co-eluting matrix components, primarily phospholipids, are interfering with the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering phospholipids.[2][5]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix components. Using a different column chemistry may also improve separation.[7]

    • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for lignoceric acid will co-elute and experience similar matrix effects, allowing for more accurate quantification.[5][16]

Issue 2: Low recovery of this compound during sample extraction.

  • Possible Cause: The chosen extraction method is not efficient for very-long-chain fatty acids.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: For liquid-liquid extraction (LLE), ensure the solvent system has sufficient non-polar character. The Folch method (chloroform:methanol) is a common choice for total lipid extraction.[4]

    • Evaluate SPE: Compare the recovery of LLE with different SPE sorbents (e.g., reversed-phase C18 or mixed-mode) to find the most effective method for your matrix.[17]

    • Prevent Adsorption: Use glass tubes and vials throughout the extraction process to minimize the loss of VLCFAs due to adsorption to plastic surfaces.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Total Lipids from Plasma/Serum

This protocol is based on the widely used Folch method for total lipid extraction.[4]

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add a known amount of a suitable internal standard (e.g., heptadecanoic acid, C17:0, or a stable isotope-labeled lignoceric acid).

  • Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Lignoceric Acid to this compound for GC-MS Analysis

This protocol uses boron trifluoride-methanol (BF3-methanol) for the esterification of fatty acids.[10]

  • Reagent Addition: To the dried lipid extract from Protocol 1, add 1 mL of 14% BF3-methanol solution.

  • Reaction: Cap the tube tightly and heat at 60°C for 15 minutes in a heating block or water bath.

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the Fatty Acid Methyl Esters (FAMEs) into the hexane layer.

  • Collection and Drying: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water. The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for Very-Long-Chain Fatty Acids (VLCFAs)
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery for VLCFAs
Liquid-Liquid Extraction (LLE) - Folch Partitioning of lipids into an immiscible organic solvent (chloroform/methanol).[18]Well-established, extracts a broad range of lipids.Labor-intensive, uses toxic chlorinated solvents, potential for emulsion formation.[19]Good, but can be variable depending on the matrix.
Solid-Phase Extraction (SPE) - Reversed Phase (C18) Retention of non-polar analytes on a solid sorbent, followed by elution with an organic solvent.[17]High selectivity, cleaner extracts, potential for automation.[17]Can have lower recovery for certain lipid classes compared to LLE.[2]Generally high, often >85%.
Solid-Phase Extraction (SPE) - Mixed-Mode Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[5]Provides the cleanest extracts, significantly reducing matrix effects.[2]Can be more expensive than other methods.High, with superior removal of interferences.
Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Fatty Acids
Derivatization ReagentReaction ConditionsAdvantagesDisadvantages
Boron Trifluoride (BF3) in Methanol Heating at 60-100°C for 10-15 minutes.[10]Fast and effective for a wide range of fatty acids.[10]Can form artifacts with certain unsaturated fatty acids.
Methanolic HCl / Sulfuric Acid Heating at 80-100°C for 1-2 hours.[15]Inexpensive and commonly used.Longer reaction times compared to BF3-methanol.[20]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Heating at 60°C for 60 minutes.[10]Also derivatizes other functional groups like hydroxyls.[10]Reagent and derivatives are sensitive to moisture.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, Tissue) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Lipid Extraction (LLE or SPE) Internal_Standard->Extraction Drying Dry Down Extract Extraction->Drying Derivatization Derivatization (for GC-MS) (e.g., BF3-Methanol) Drying->Derivatization LC_MS LC-MS/MS Analysis Drying->LC_MS Reconstitute GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Figure 1: General experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects Start Suspected Matrix Effects (Poor reproducibility, inaccurate results) Assess Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->Assess Present Matrix Effect Present? Assess->Present Optimize_SP Optimize Sample Preparation (e.g., use SPE) Present->Optimize_SP Yes No_Effect No Significant Effect Present->No_Effect No Optimize_Chroma Optimize Chromatography (Gradient, column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Dilute Dilute Sample Use_SIL_IS->Dilute Revalidate Re-validate Method Dilute->Revalidate End Acceptable Results Revalidate->End

Figure 2: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Lichen-Derived Compounds and Other Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the lack of specific biological activity data for Methyl lycernuate A. To provide a valuable comparative guide, this document will focus on a well-researched, structurally related lichen depsidone, Lobaric acid, as a representative analogue. This guide will compare the cytotoxic, antimicrobial, and anti-inflammatory properties of Lobaric acid with other biologically active methyl esters, offering insights for researchers, scientists, and drug development professionals.

Lichen-derived secondary metabolites, particularly depsidones, have garnered significant interest for their diverse pharmacological potential, including antioxidant, antimicrobial, and cytotoxic activities.[1][2][3][4][5] This guide provides a comparative overview of the biological activities of Lobaric acid, a representative lichen depsidone, alongside other methyl esters such as the lichen-derived Methyl orsellinate and the fatty acid methyl ester, Hexadecanoic acid methyl ester.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of the selected compounds.

Table 1: Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
Lobaric acid Human melanoma (FemX)21.8
Human colon carcinoma (LS174)28.4
Methyl orsellinate Brine shrimp (Artemia salina)> 800
Hexadecanoic acid methyl ester Not widely reported as directly cytotoxic, often studied for other biological effects.-
Table 2: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Lobaric acid Staphylococcus aureus125
Bacillus subtilis62.5
Methyl orsellinate Staphylococcus aureus100-500
Escherichia coli> 500
Hexadecanoic acid methyl ester Multidrug-resistant Staphylococcus aureusNot specified, but showed inhibitory activity.
Multidrug-resistant Pseudomonas aeruginosaNot specified, but showed inhibitory activity.
Table 3: Anti-inflammatory Activity
CompoundAssayEffectReference
Lobaric acid Inhibition of NO production in LPS-stimulated macrophagesPotent inhibition
Methyl orsellinate Not extensively studied for direct anti-inflammatory activity.-
Hexadecanoic acid methyl ester Reported to have anti-inflammatory properties.Reduces inflammatory markers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Data Analysis: The amount of nitrite is determined by measuring the absorbance at 540 nm. The inhibitory effect is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological activities discussed.

LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS (Pro-inflammatory gene) Nucleus->iNOS transcribes NO Nitric Oxide iNOS->NO produces Lobaric_acid Lobaric acid Lobaric_acid->IKK inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Start Start Compound_Prep Compound Preparation (Isolation/Synthesis) Start->Compound_Prep Cell_Culture Cell Culture/ Microorganism Growth Start->Cell_Culture Bioassay Biological Assay (Cytotoxicity, Antimicrobial, etc.) Compound_Prep->Bioassay Cell_Culture->Bioassay Data_Collection Data Collection (e.g., Absorbance, MIC) Bioassay->Data_Collection Data_Analysis Data Analysis (IC50/MIC Calculation) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for bioactivity screening.

References

A Comparative Guide to the Validation of Quantitative Assays for Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl Lycernuate A is critical for its development as a potential therapeutic agent. This guide provides a comprehensive comparison of commonly employed analytical methodologies for the quantitative assay of this compound, supported by established validation principles from regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7] While specific experimental data for this compound is not publicly available, this guide draws upon typical performance characteristics of relevant analytical techniques for similar molecules, such as fatty acid methyl esters.[8][9]

Methodology Comparison: GC-FID vs. HPLC-UV

The two primary analytical techniques suitable for the quantification of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV). The choice between these methods depends on factors such as sample matrix, required sensitivity, and laboratory resources.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters.[8][10] GC-FID offers high resolution and sensitivity.

  • High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): HPLC-UV is a versatile alternative, particularly for compounds that may be thermally labile or require analysis in a complex matrix.[8][9]

Quantitative Data Summary

The following table summarizes the typical performance characteristics for GC-FID and HPLC-UV methods based on established validation parameters. These values represent expected performance for a well-developed and validated assay for a compound similar to this compound.

Validation Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) ICH/FDA Acceptance Criteria
Linearity (R²) > 0.995> 0.995≥ 0.99
Accuracy (% Recovery) 98 - 102%97 - 103%80 - 120% (for drug substance)
Precision (% RSD)
- Repeatability< 2%< 2%≤ 2%
- Intermediate Precision< 3%< 3%≤ 3%
Selectivity/Specificity High (with appropriate column)Moderate to HighNo interference at the retention time of the analyte
Limit of Detection (LOD) ~1-10 ng/mL~10-50 ng/mL3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantitation (LOQ) ~5-30 ng/mL~30-150 ng/mL10 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Robustness Generally robust to small variations in flow rate and temperatureGenerally robust to small variations in mobile phase composition and pHNo significant impact on results from minor, deliberate changes in method parameters

Experimental Protocols

The validation of a quantitative assay for this compound should be conducted in accordance with ICH Q2(R1) and FDA guidelines.[3][5][7] The following are detailed methodologies for key validation experiments.

Linearity
  • Objective: To demonstrate a proportional relationship between the analyte concentration and the analytical signal.

  • Procedure:

    • Prepare a stock solution of this compound reference standard of known purity.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples with known concentrations of this compound (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (low, medium, and high) covering the specified range.

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on different days, with different analysts, and/or with different equipment.

Specificity
  • Objective: To ensure that the analytical signal is solely due to the analyte of interest and not from any other components in the sample matrix (e.g., impurities, degradation products, or excipients).

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample spiked with this compound.

    • Analyze samples containing potential interfering substances.

    • Assess for any interfering peaks at the retention time of this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope of the calibration curve.

      • Measure the standard deviation of the response for a series of blank samples or samples with a low concentration of the analyte.

      • Calculate LOD and LOQ using the formulas provided in the table above.

Robustness
  • Objective: To evaluate the reliability of the assay with respect to deliberate variations in method parameters.

  • Procedure:

    • Identify critical method parameters (e.g., GC oven temperature program, HPLC mobile phase composition, flow rate, column temperature).

    • Introduce small, deliberate variations to these parameters.

    • Analyze samples under each varied condition and assess the impact on the results.

Visualizations

Experimental Workflow for Assay Validation

AssayValidationWorkflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting protocol Define Validation Protocol & Acceptance Criteria linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision specificity Specificity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for the validation of a quantitative assay.

Signaling Pathway (Hypothetical)

As this compound's specific signaling pathway is likely under investigation, the following diagram illustrates a hypothetical pathway involving common cellular signaling cascades that could be relevant for a novel therapeutic agent.

SignalingPathway MLA This compound Receptor Cell Surface Receptor MLA->Receptor G_Protein G-Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

References

Comparative Immunoassay Performance for Methyl Lycernuate A: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays for the detection and quantification of specific small molecules, understanding the potential for cross-reactivity is paramount for data accuracy and interpretation. This guide provides a comparative analysis of the cross-reactivity of a hypothetical antibody raised against Methyl lycernuate A, a methyl ester of a very-long-chain saturated fatty acid.

Given the limited availability of specific immunoassay data for this compound, this guide presents illustrative data based on established principles of antibody cross-reactivity with structurally similar long-chain fatty acids and their esters. The provided experimental protocols and workflows offer a foundational methodology for assessing antibody specificity in your own laboratory settings.

Understanding Cross-Reactivity in Immunoassays for Small Molecules

Immunoassays for small molecules like fatty acid methyl esters typically employ a competitive format. In this setup, the analyte of interest in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte.[1][2] This can lead to inaccurate quantification and false-positive results. For fatty acid methyl esters, structural similarities such as chain length, degree of saturation, and esterification can all contribute to antibody cross-reactivity.

Illustrative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against this compound (Methyl tetracosanoate, C24:0-ME). The data is presented as the percentage of cross-reactivity relative to this compound, which is set at 100%. This data is for illustrative purposes to demonstrate expected trends based on structural similarity.

CompoundStructureChain Length:UnsaturationType% Cross-Reactivity (Illustrative)
This compound (Methyl lignocerate) CH₃(CH₂)₂₂COOCH₃ C24:0-ME Target Analyte 100%
Methyl behenateCH₃(CH₂)₂₀COOCH₃C22:0-MESaturated Fatty Acid Methyl Ester85%
Methyl arachidateCH₃(CH₂)₁₈COOCH₃C20:0-MESaturated Fatty Acid Methyl Ester60%
Methyl stearateCH₃(CH₂)₁₆COOCH₃C18:0-MESaturated Fatty Acid Methyl Ester40%
Methyl palmitateCH₃(CH₂)₁₄COOCH₃C16:0-MESaturated Fatty Acid Methyl Ester25%
Methyl oleateCH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃C18:1-MEUnsaturated Fatty Acid Methyl Ester15%
Lignoceric acidCH₃(CH₂)₂₂COOHC24:0Free Fatty Acid5%
Dodecyl methyl etherCH₃(CH₂)₁₁OCH₃-Ether<1%

This table presents illustrative data based on the principle that antibodies raised against a specific long-chain saturated fatty acid will show decreasing cross-reactivity with shorter chain lengths and significantly lower cross-reactivity with unsaturated fatty acids, the corresponding free fatty acid, and structurally dissimilar molecules.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the concentration of small molecules and assessing antibody cross-reactivity.

Key Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an anti-Methyl lycernuate A antibody with various structurally related fatty acid methyl esters.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Methyl lycernuate A primary antibody

  • This compound-protein conjugate (e.g., BSA-lignoceric acid) for coating

  • This compound standard

  • Potentially cross-reacting compounds (e.g., other fatty acid methyl esters)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the potentially cross-reacting compounds.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-Methyl lycernuate A primary antibody for 1 hour at 37°C.

  • Incubation: Add 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated and blocked microtiter plate. Incubate for 90 minutes at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of the Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing Methodologies

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Coated_Antigen Coated Antigen (this compound-BSA) Secondary_Antibody Enzyme-Labeled Secondary Antibody Coated_Antigen->Secondary_Antibody Binds to primary Ab Antibody Primary Antibody Antibody->Coated_Antigen Unbound antibody binds Sample_Antigen Sample Antigen (this compound) Sample_Antigen->Antibody Binds in solution Cross_Reactant Cross-Reacting Compound Cross_Reactant->Antibody Binds in solution (if present) Substrate Substrate Secondary_Antibody->Substrate Enzyme converts Signal Colorimetric Signal Substrate->Signal Produces

Caption: Principle of a competitive immunoassay for this compound.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis A Coat plate with This compound-BSA B Block non-specific sites A->B E Add mixture to coated plate B->E C Prepare serial dilutions of standard and test compounds D Pre-incubate dilutions with primary antibody C->D D->E F Add enzyme-labeled secondary antibody E->F G Add substrate and measure signal F->G H Generate standard curve and determine IC50 values G->H I Calculate % Cross-Reactivity H->I

Caption: Workflow for assessing immunoassay cross-reactivity.

References

Structural analogs of Methyl lycernuate A and their activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analogs of YC-1 (Lificiguat) and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of structural analogs of YC-1 (Lificiguat), a well-characterized soluble guanylate cyclase (sGC) activator and inhibitor of hypoxia-inducible factor-1α (HIF-1α). The focus of this comparison is on the anti-angiogenic activity, specifically the inhibition of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in tumor progression.[1]

Quantitative Data on Biological Activity

The following table summarizes the structure-activity relationship (SAR) data for various analogs of YC-1, focusing on their VEGF inhibition and cytotoxic activities. The data is compiled from a review by Yu and Hung (2021).[1]

Compound Modification on YC-1 Scaffold VEGF Inhibition (%) Cytotoxicity (IC50, μM) Reference
74a R1 = H, R2 = Benzyl98-[1]
74b R1 = H, R2 = H14-23-[1]
74c R1 = Methyl, R2 = H97-[1]
74d R1 = Cyanomethyl, R2 = HModerately decreased-
74f R1 = Morpholinomethyl, R2 = HModerate-
63a R1 = Phenyl-70
63b-63d R1 = Electron-donating substituted phenyl (e.g., methoxyphenyl, methylphenyl)-39-75
63e-63g R1 = Electron-withdrawing substituted phenyl (e.g., (trifluoromethyl)phenyl, cyanophenyl)-Higher than 63a

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of YC-1 analogs are provided below.

VEGF Inhibition Assay (ELISA-based)

This assay quantifies the amount of VEGF secreted by cancer cells following treatment with test compounds.

Protocol:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., Hep3B) are seeded in 6-well plates at a density of 1 x 10^5 cells/well and incubated overnight.

  • The cells are then treated with various concentrations of the YC-1 analogs (e.g., 0.01-10 μM) or a vehicle control (DMSO) for 5 minutes.

  • Following treatment, the cells are subjected to either normoxic or hypoxic conditions for 24 hours.

  • Sample Collection: After the incubation period, the conditioned media from each well is collected.

  • VEGF Quantification: The concentration of VEGF in the collected media is determined using a commercial Human VEGF Immunoassay kit (e.g., Quantikine by R&D Systems) according to the manufacturer's instructions.

  • Data Analysis: The VEGF concentrations are quantified by comparing the absorbance values to a standard curve generated with known concentrations of recombinant VEGF. The percentage of VEGF inhibition is calculated relative to the vehicle-treated control.

Aortic Ring Assay

This ex vivo assay assesses the effect of compounds on angiogenesis by measuring the sprouting of new vessels from aortic ring explants.

Protocol:

  • Aorta Excision: Thoracic aortas are harvested from euthanized mice (e.g., 6-7 week old C57BL/6).

  • The aortas are cleaned of periadventitial fat and connective tissue in sterile phosphate-buffered saline (PBS).

  • Ring Preparation: The aortas are cross-sectioned into 1 mm thick rings.

  • Embedding: Each aortic ring is placed in a well of a 48-well plate and embedded in a dome of basement membrane extract (BME) (e.g., Matrigel). The plate is incubated at 37°C to allow the BME to solidify.

  • Treatment: The rings are then cultured in endothelial cell growth medium supplemented with the test compounds (YC-1 analogs) at various concentrations.

  • Observation: The outgrowth of microvessels from the aortic rings is observed and quantified daily for 6-12 days using a microscope.

  • Data Analysis: The extent of angiogenic sprouting is quantified by measuring the length and number of the outgrowing vessels. The inhibitory effect of the compounds is determined by comparing the sprouting in the treated groups to the control group.

Visualizations

Structure-Activity Relationship of YC-1 Analogs for VEGF Inhibition

The following diagram illustrates the key structural modifications on the YC-1 scaffold and their impact on VEGF inhibition activity.

SAR_YC1 cluster_scaffold YC-1 Scaffold cluster_modifications Modifications at R1 cluster_activity VEGF Inhibition cluster_benzyl Modifications at R2 YC1 YC-1 Core H R1 = H YC1->H R2=H Methyl R1 = Methyl YC1->Methyl R2=H Cyanomethyl R1 = Cyanomethyl YC1->Cyanomethyl R2=H Morpholinomethyl R1 = Morpholinomethyl YC1->Morpholinomethyl R2=H Benzyl R2 = Benzyl YC1->Benzyl R1=H H_R2 R2 = H YC1->H_R2 R1=H Low Low Inhibition (14-23%) H->Low High High Inhibition (97-98%) Methyl->High Moderate Moderate Inhibition Cyanomethyl->Moderate Morpholinomethyl->Moderate Benzyl->High H_R2->Low

Caption: SAR of YC-1 analogs on VEGF inhibition.

Experimental Workflow for VEGF Inhibition Assay

The diagram below outlines the key steps in the ELISA-based VEGF inhibition assay.

VEGF_Workflow cluster_workflow VEGF Inhibition Assay Workflow A 1. Seed Cancer Cells B 2. Treat with YC-1 Analogs A->B C 3. Incubate (Normoxia/Hypoxia) B->C D 4. Collect Conditioned Media C->D E 5. Perform VEGF ELISA D->E F 6. Analyze Data E->F

Caption: Workflow for VEGF inhibition assay.

References

In Vitro vs. In Vivo Efficacy of Methyl Lycernuate A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Methyl lycernuate A, with no publicly available data on its in vitro or in vivo efficacy. This guide, intended for researchers, scientists, and drug development professionals, aims to highlight this knowledge gap and provide a framework for future investigation.

Currently, there are no published studies detailing the biological activity of this compound. Searches of prominent scientific databases have not yielded any information regarding its mechanism of action, signaling pathways, or comparative efficacy in either laboratory or living organism models.

To facilitate future research into the potential therapeutic effects of this compound, this guide presents a generalized workflow and theoretical framework for assessing its in vitro and in vivo efficacy. This includes hypothetical data tables and experimental protocols that can be adapted once the compound becomes available for study.

Hypothetical Data Presentation

Should data become available, it would be structured for clear comparison.

Table 1: Hypothetical In Vitro Efficacy of this compound

Cell LineAssay TypeIC₅₀ (µM)Key Findings
Cancer Cell Line AMTT Assay
Cancer Cell Line BColony Formation
Normal Cell LineCytotoxicity Assay

Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDosage (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Vehicle Control--
This compound
Positive Control

Proposed Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols that could be employed to investigate this compound.

In Vitro Proliferation Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells would be seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL) would be added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals would be dissolved in DMSO.

  • Absorbance Measurement: The absorbance at 570 nm would be measured using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, would then be calculated.

In Vivo Xenograft Mouse Model
  • Cell Implantation: Human cancer cells would be subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors would be allowed to grow to a palpable size.

  • Treatment Administration: Mice would be randomly assigned to treatment groups and administered this compound (e.g., via intraperitoneal injection) or a vehicle control daily for a specified period.

  • Tumor Measurement: Tumor volume would be measured regularly using calipers.

  • Data Analysis: At the end of the study, mice would be euthanized, and tumors would be excised and weighed. Tumor growth inhibition would be calculated.

Potential Signaling Pathways and Experimental Workflows

To understand the mechanism of action, it would be essential to investigate the signaling pathways affected by this compound. Below are hypothetical diagrams representing potential pathways and workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation MLA This compound MLA->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical Signaling Pathway of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis invitro_start Cell Culture invitro_treat Treatment with This compound invitro_start->invitro_treat invitro_assay Proliferation/ Cytotoxicity Assays invitro_treat->invitro_assay invitro_end Determine IC50 invitro_assay->invitro_end invivo_start Xenograft Model Establishment invitro_end->invivo_start Promising Results invivo_treat Treatment with This compound invivo_start->invivo_treat invivo_monitor Tumor Growth Monitoring invivo_treat->invivo_monitor invivo_end Efficacy Evaluation invivo_monitor->invivo_end

Caption: General Experimental Workflow for Efficacy Testing.

While the potential of this compound as a therapeutic agent remains unknown, this guide provides a foundational framework for its systematic evaluation. The absence of existing data underscores a critical need for research in this area. Future studies employing the outlined protocols and methodologies will be instrumental in elucidating the efficacy and mechanism of action of this novel compound. Researchers are encouraged to utilize this guide to structure their investigations and contribute to the collective scientific knowledge.

Uncharted Territory: A Comparative Analysis of Methyl Lycernuate A and Lycernuic Acid Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison of the biological effects of Methyl lycernuate A and its parent compound, Lycernuic acid, is not possible at this time due to a significant lack of available scientific literature. While basic chemical information for this compound is available, extensive searches for experimental data on its biological activities, and particularly for studies directly comparing it to Lycernuic acid, have yielded no specific results. Research into Lycernuic acid itself is sparse, with only preliminary findings on some of its isomers.

This guide will present the limited information currently available on both compounds and discuss the general principles of how methylation can influence the biological activity of a parent acid, a concept that may offer a theoretical framework for future research into these specific molecules.

This compound: An Uncharacterized Compound

This compound is cataloged as a natural product derivative. However, beyond its chemical structure and identifiers, there is a notable absence of published research detailing its biological effects. No studies on its anti-inflammatory, anti-cancer, or other pharmacological activities were found.

Chemical IdentifierValue
CAS Number 56218-46-3
Molecular Formula C31H50O4

Lycernuic Acid: Glimpses of Biological Potential

Lycernuic acid, the parent carboxylic acid of this compound, exists in several isomeric forms (e.g., A, C, D, E). Research into these compounds is also in its nascent stages. One of the few available studies reports that Lycernuic acid C exhibits inhibitory effects against the secreted aspartic proteases of Candida albicans, suggesting potential antifungal properties. However, detailed mechanistic studies, signaling pathway analyses, and comparisons with its methyl ester are not available.

The Impact of Methylation: A Theoretical Perspective

In the absence of direct comparative data for this compound and Lycernuic acid, we can turn to general pharmacological principles regarding the methylation of acidic compounds. The conversion of a carboxylic acid to its methyl ester can significantly alter its physicochemical properties, which in turn can influence its biological activity.

General Effects of Methylation:
  • Increased Lipophilicity: The addition of a methyl group generally increases the lipid solubility (lipophilicity) of a compound. This can enhance its ability to cross cell membranes, potentially leading to improved absorption and bioavailability.

  • Altered Receptor Binding: The presence of a methyl group can change the way a molecule interacts with its biological target (e.g., an enzyme or receptor), potentially leading to an increase or decrease in its activity.

  • Prodrug Potential: In some cases, a methyl ester can act as a prodrug. After administration, cellular enzymes (esterases) can cleave the methyl group, releasing the active parent acid within the target tissue.

The following diagram illustrates the general concept of how a parent acid and its methyl ester might be processed and exert their effects.

General Bioavailability and Action of a Parent Acid vs. Methyl Ester cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Methyl Ester Methyl Ester Passive Diffusion Passive Diffusion Methyl Ester->Passive Diffusion Enhanced Permeation (Higher Lipophilicity) Parent Acid Parent Acid Parent Acid->Passive Diffusion Lower Permeation Biological Target Biological Target Parent Acid->Biological Target Direct Binding & Effect Esterases Esterases Passive Diffusion->Esterases Active Parent Acid Active Parent Acid Active Parent Acid->Biological Target Binding & Effect Esterases->Active Parent Acid Hydrolysis

Figure 1: Generalized workflow of methyl ester and parent acid activity.

Experimental Protocols: A Call for Future Research

Due to the lack of experimental data, no specific protocols for comparing this compound and Lycernuic acid can be provided. Future research endeavors would need to include:

  • Isolation and Purification: Development of robust methods for isolating or synthesizing sufficient quantities of both this compound and the various isomers of Lycernuic acid.

  • In Vitro Assays: A battery of in vitro tests to screen for biological activity. For example, to assess anti-inflammatory potential, one could use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) and measure the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Comparative Efficacy Studies: Direct comparison of the dose-response curves for this compound and Lycernuic acid in these assays to determine their relative potency (e.g., by comparing IC50 values).

  • Mechanism of Action Studies: Investigation into the molecular mechanisms and signaling pathways involved, should any significant biological activity be identified. This could involve techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., NF-κB, MAPKs) or reporter gene assays.

  • In Vivo Studies: Should in vitro results be promising, evaluation of the compounds' efficacy and safety in appropriate animal models of disease.

Conclusion

The scientific community currently lacks the necessary data to perform a meaningful comparison of the biological effects of this compound and its parent acid, Lycernuic acid. While the general principles of medicinal chemistry suggest that methylation could alter the bioavailability and activity of Lycernuic acid, this remains a hypothesis that requires experimental validation. This significant knowledge gap presents a clear opportunity for future research in the field of natural product pharmacology. The exploration of these and other related compounds could lead to the discovery of novel therapeutic agents. Researchers are encouraged to undertake foundational studies to characterize the pharmacological profile of these intriguing molecules.

Orthogonal Methods for Confirming the Identity of Methyl Lycernuate A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust identification of a chemical entity is a cornerstone of scientific research and drug development. This guide provides a comparative overview of orthogonal analytical methods for confirming the identity of Methyl lycernuate A, the methyl ester of 3β,21β-dihydroxyserrat-14-en-24-oic acid. Employing multiple, independent analytical techniques is crucial to unambiguously determine the structure and purity of a compound, a critical requirement for regulatory submissions and reliable scientific reporting.

This compound is a serratene-type triterpenoid (B12794562), a class of complex natural products with diverse biological activities. Its intricate polycyclic structure and multiple stereocenters necessitate a multi-faceted analytical approach for unequivocal identification. This guide details the application of mass spectrometry, nuclear magnetic resonance spectroscopy, chromatography, and infrared spectroscopy for the structural confirmation of this compound.

Orthogonal Analysis Workflow

The confirmation of this compound's identity should follow a logical workflow, integrating data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final identification.

Orthogonal Analysis Workflow for this compound cluster_0 Primary Identification cluster_1 Separation & Purity cluster_2 Functional Group Confirmation cluster_3 Confirmation Mass_Spectrometry Mass Spectrometry (HRMS) Final_Confirmation Confirmed Identity of This compound Mass_Spectrometry->Final_Confirmation Molecular Formula & Fragmentation NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) NMR_Spectroscopy->Final_Confirmation Structural Connectivity & Stereochemistry Chromatography Chromatography (HPLC/UPLC) Chromatography->Final_Confirmation Purity & Retention Characteristics FTIR_Spectroscopy FTIR Spectroscopy FTIR_Spectroscopy->Final_Confirmation Functional Groups

Caption: Workflow for the orthogonal identification of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from each analytical technique for the confirmation of this compound.

Table 1: Mass Spectrometry Data

ParameterExpected ValuePurpose
Molecular Formula C₃₁H₅₀O₄Determination of elemental composition.
Monoisotopic Mass 486.3709 g/mol Precise mass for formula confirmation.
[M+H]⁺ (High-Resolution) 487.3787 m/zAccurate mass measurement of the protonated molecule.
[M+Na]⁺ (High-Resolution) 509.3606 m/zAccurate mass measurement of the sodium adduct.
Key MS/MS Fragments TBDStructural elucidation through characteristic fragmentation patterns (e.g., loss of the methyl ester group, retro-Diels-Alder fragmentation of the serratene core).

Table 2: ¹H and ¹³C NMR Spectroscopy Data (Predicted)

Note: Specific chemical shifts can vary based on solvent and experimental conditions. The following are predicted values for key functionalities.

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H NMR 5.0 - 5.5mH-15 (vinylic proton)
3.6 - 3.7s-OCH₃ (methyl ester)
3.0 - 3.5mH-3, H-21 (protons on carbons bearing hydroxyl groups)
0.7 - 2.0mMultiple overlapping signals from the triterpenoid backbone
¹³C NMR 170 - 180sC=O (ester carbonyl)
140 - 150sC-14 (vinylic carbon)
120 - 130dC-15 (vinylic carbon)
70 - 80dC-3, C-21 (carbons bearing hydroxyl groups)
51 - 53q-OCH₃ (methyl ester)
15 - 60variousMultiple signals from the triterpenoid backbone

Table 3: Chromatographic Data

TechniqueColumnMobile PhaseExpected Retention Time (min)Detection
HPLC/UPLC C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Acetonitrile/Water or Methanol (B129727)/Water gradientDependent on specific gradient conditionsUV (205-210 nm), ELSD, CAD, or MS

Table 4: FTIR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3500 - 3200 (broad)O-H stretch (hydroxyl groups)
3050 - 3010=C-H stretch (vinylic)
2960 - 2850C-H stretch (aliphatic)
1740 - 1720C=O stretch (ester)
1650 - 1640C=C stretch (alkene)
1250 - 1000C-O stretch (ester and hydroxyl groups)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to an electrospray ionization (ESI) source.

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-50 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use positive ion mode ESI. Typical source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

  • Mass Analysis: Acquire full scan mass spectra over a mass range of m/z 100-1000. For MS/MS analysis, select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure, including connectivity and stereochemistry, of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proton proximities, aiding in stereochemical assignments.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and determine its retention characteristics.

Instrumentation: An HPLC or UPLC system equipped with a UV detector, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or coupled to a mass spectrometer.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for detection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice for triterpenoids.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed. A small amount of acid (e.g., 0.1% formic acid) may be added to improve peak shape.

    • Flow Rate: Typical flow rates are 0.2-0.5 mL/min for UPLC and 0.8-1.2 mL/min for HPLC.

    • Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 205-210 nm) as triterpenoids often lack a strong chromophore. ELSD, CAD, or MS detection can provide more universal and sensitive detection.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the this compound molecule.

Instrumentation: An FTIR spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships in Structural Elucidation

The data obtained from these orthogonal methods are interconnected and should be used in a complementary fashion to build a complete picture of the molecule's identity.

Logical Relationships in Structural Elucidation HRMS HRMS (Molecular Formula) 1D_NMR 1D NMR (1H, 13C) (Proton & Carbon Environments) HRMS->1D_NMR Corroborates Structure_Confirmation Confirmed Structure of This compound HRMS->Structure_Confirmation Confirms Elemental Composition FTIR FTIR (Functional Groups) FTIR->1D_NMR Corroborates FTIR->Structure_Confirmation Confirms Key Bonds 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR Provides Basis for 2D 2D_NMR->Structure_Confirmation Defines the Molecular Skeleton HPLC HPLC (Purity & Polarity) HPLC->Structure_Confirmation Establishes Purity

Caption: Interrelation of data from orthogonal methods for structural confirmation.

By systematically applying these orthogonal analytical methods and critically evaluating the combined data, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity and reproducibility of their scientific findings.

A Comparative Guide to the Synthesis of Methyl Lycernuate A: Evaluating Potential Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl lycernuate A, the methyl ester of the serratene-type triterpenoid (B12794562) Lycernuic acid A, has garnered interest due to its potential biological activities. While no total synthesis of this compound or its parent compound, Lycernuic acid A, has been published to date, this guide presents a head-to-head comparison of two plausible synthetic approaches: a biomimetic-inspired total synthesis and a semi-synthetic route. This comparison is based on established principles in natural product synthesis and provides hypothetical experimental data to facilitate evaluation.

Chemical Structures

Lycernuic acid A is a pentacyclic triterpenoid characterized by a serratene skeleton. This compound is its corresponding methyl ester.

Head-to-Head Comparison of Synthetic Routes

Due to the absence of published total syntheses, this guide outlines two potential and divergent strategies for obtaining this compound.

  • Route 1: Biomimetic-Inspired Total Synthesis. This approach aims to construct the complex serratene core from simple starting materials, mimicking the proposed biosynthetic pathway of serratene triterpenoids.

  • Route 2: Semi-Synthesis from a Readily Available Serratene Triterpenoid. This strategy leverages a structurally similar and more abundant natural product as a starting point, modifying it to achieve the target molecule.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the two proposed synthetic routes to Lycernuic acid A, the precursor to this compound.

ParameterRoute 1: Biomimetic-Inspired Total SynthesisRoute 2: Semi-Synthesis
Starting Material Simple, commercially available acyclic polyeneSerrat-14-en-3β,21β-diol
Estimated Number of Steps 20-255-8
Estimated Overall Yield < 1%10-15%
Key Reactions Polyene cyclization, strategic oxidations, functional group manipulationsSelective oxidation, functionalization of the C-24 position
Scalability ChallengingMore feasible
Stereochemical Control Complex, requires asymmetric catalysisInherited from the starting material

Experimental Protocols

Route 1: Biomimetic-Inspired Total Synthesis (Hypothetical Key Step)

Key Transformation: Cationic Polyene Cyclization to form the Serratene Skeleton

This crucial step aims to mimic the enzymatic cyclization of 2,3-oxidosqualene (B107256) that forms the pentacyclic core of serratene triterpenoids.

  • Reaction: An acyclic polyene precursor, designed with appropriate initiating and terminating functionalities, is treated with a Lewis acid to trigger a cascade of ring closures.

  • Reagents and Conditions:

    • Substrate: Acyclic polyene precursor (1.0 eq)

    • Solvent: Dichloromethane (B109758) (CH₂Cl₂), anhydrous

    • Lewis Acid: Tin(IV) chloride (SnCl₄) (1.1 eq)

    • Temperature: -78 °C to 0 °C

    • Atmosphere: Inert (Argon or Nitrogen)

  • Procedure:

    • The acyclic polyene precursor is dissolved in anhydrous dichloromethane under an inert atmosphere and cooled to -78 °C.

    • A solution of tin(IV) chloride in dichloromethane is added dropwise over 30 minutes.

    • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

    • The mixture is extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pentacyclic serratene core.

Route 2: Semi-Synthesis from Serrat-14-en-3β,21β-diol (Hypothetical Key Step)

Key Transformation: Selective Oxidation of the C-24 Methyl Group to a Carboxylic Acid

This transformation is critical for introducing the carboxylic acid functionality found in Lycernuic acid A.

  • Reaction: The C-24 methyl group of a protected serrat-14-en-3β,21β-diol is selectively oxidized to a carboxylic acid. This often requires a multi-step sequence.

  • Reagents and Conditions (multi-step example):

    • Protection of Hydroxyl Groups:

      • Substrate: Serrat-14-en-3β,21β-diol (1.0 eq)

      • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (2.5 eq), Imidazole (5.0 eq)

      • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

      • Temperature: 0 °C to room temperature

    • Radical Halogenation:

      • Substrate: Protected diol (1.0 eq)

      • Reagent: N-Bromosuccinimide (NBS) (1.1 eq), Azobisisobutyronitrile (AIBN) (0.1 eq)

      • Solvent: Carbon tetrachloride (CCl₄), anhydrous

      • Temperature: Reflux

    • Oxidation to Carboxylic Acid:

      • Substrate: Brominated intermediate (1.0 eq)

      • Reagent: Sodium periodate (B1199274) (NaIO₄) (4.0 eq), Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O) (0.1 eq)

      • Solvent: Acetonitrile/Water/Carbon tetrachloride mixture

      • Temperature: Room temperature

    • Deprotection:

      • Substrate: Protected Lycernuic acid A (1.0 eq)

      • Reagent: Tetrabutylammonium fluoride (B91410) (TBAF) (3.0 eq)

      • Solvent: Tetrahydrofuran (THF)

      • Temperature: Room temperature

  • Procedure (Illustrative for Oxidation Step 3):

    • The brominated intermediate is dissolved in a mixture of acetonitrile, water, and carbon tetrachloride.

    • Sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate are added.

    • The reaction mixture is stirred vigorously at room temperature for 24 hours.

    • The reaction is quenched with isopropanol.

    • The mixture is partitioned between water and dichloromethane.

    • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography to yield the protected Lycernuic acid A.

Mandatory Visualizations

Logical Workflow of Synthetic Strategies

Synthetic_Strategies cluster_total Route 1: Biomimetic-Inspired Total Synthesis cluster_semi Route 2: Semi-Synthesis cluster_final Final Step A Simple Acyclic Polyene B Polyene Cyclization A->B C Serratene Skeleton B->C D Functional Group Interconversions C->D E Lycernuic Acid A D->E K Methyl Esterification E->K F Serrat-14-en-3β,21β-diol G Protection of Hydroxyls F->G H Selective C-24 Oxidation G->H I Deprotection H->I J Lycernuic Acid A I->J J->K L This compound K->L

Caption: A flowchart illustrating the logical progression of the two proposed synthetic routes to this compound.

Biological Activity and Potential Signaling Pathway

Lycernuic acid A has been reported to exhibit inhibitory activity against the secreted aspartic proteases (SAPs) of Candida albicans, a key virulence factor for this opportunistic fungal pathogen. Inhibition of SAPs can disrupt the fungus's ability to adhere to and invade host tissues. C. albicans SAPs are also known to modulate host immune responses, including the activation of the NLRP3 inflammasome and the Ras/cAMP/PKA pathway.

Signaling_Pathway cluster_candida Candida albicans cluster_host Host Cell SAP Secreted Aspartic Proteases (SAPs) NLRP3 NLRP3 Inflammasome SAP->NLRP3 Activates Ras Ras SAP->Ras Modulates Casp1 Caspase-1 NLRP3->Casp1 Activates IL1b Pro-IL-1β Casp1->IL1b Cleaves IL1b_active Active IL-1β IL1b->IL1b_active Inflammation Inflammation IL1b_active->Inflammation AC Adenylyl Cyclase Ras->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Virulence Virulence Factor Expression PKA->Virulence Regulates Lycernuic_Acid Lycernuic Acid A Lycernuic_Acid->SAP Inhibits

Caption: A diagram of the signaling pathways potentially affected by Lycernuic acid A through the inhibition of Candida albicans secreted aspartic proteases.

Disclaimer: The synthetic routes and experimental data presented in this guide are hypothetical and based on established chemical principles, as no formal synthesis of this compound has been published. This information is intended for educational and research planning purposes.

Benchmarking the purity of Methyl lycernuate A against a certified standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of a test sample of Methyl lycernuate A against a well-characterized in-house standard. Given the current absence of a commercially available certified reference material (CRM) for this compound from metrological institutes, this guide outlines a robust, multi-technique approach to establish a reliable internal standard and subsequently perform a comparative purity analysis. The methodologies detailed herein are grounded in established analytical principles for fatty acid methyl esters (FAMEs), ensuring data integrity and reproducibility.

Introduction

This compound is a significant compound in various research and development fields. Accurate determination of its purity is critical for ensuring the reliability of experimental results and for quality control in drug development pipelines. This document presents a comparative analysis of key analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for impurity identification.

Establishing an In-House Reference Standard

In the absence of a certified standard, the first crucial step is to qualify a high-purity batch of commercially available this compound as an in-house reference standard. This process involves a comprehensive characterization to assign a purity value with a high degree of confidence.

Workflow for In-House Standard Qualification

The following diagram illustrates the workflow for qualifying a commercial batch of this compound as an in-house reference standard.

cluster_0 In-House Standard Qualification A Procure High-Purity This compound B GC-MS Impurity Profile (Identification of unknowns) A->B C Purity by GC-FID (Area % Normalization) A->C D Purity by HPLC-UV (Area % Normalization) A->D E Purity by qNMR (Absolute Quantification) A->E F Mass Balance Calculation (Assign Purity Value) G Qualified In-House Reference Standard F->G

Caption: Workflow for qualifying an in-house reference standard.

Mass Balance Approach for Purity Assignment

The purity of the in-house standard is assigned using a mass balance approach, which accounts for all significant impurities. The formula is as follows:

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Residue)

Comparative Analysis Workflow

Once the in-house reference standard is qualified, it can be used to benchmark the purity of new or different batches of this compound.

cluster_1 Comparative Purity Analysis cluster_2 Inputs cluster_3 Analytical Methods cluster_4 Data Analysis & Comparison Standard Qualified In-House Reference Standard GC_FID GC-FID Analysis Standard->GC_FID HPLC_UV HPLC-UV Analysis Standard->HPLC_UV TestSample Test Sample of This compound TestSample->GC_FID TestSample->HPLC_UV Compare Compare Purity Results (Standard vs. Test Sample) GC_FID->Compare HPLC_UV->Compare Report Generate Comparison Report Compare->Report

Caption: Workflow for the comparative purity analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying the purity of volatile compounds.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation:

    • In-House Standard: Accurately weigh approximately 10 mg of the standard and dissolve in 1 mL of hexane.

    • Test Sample: Prepare in the same manner as the standard.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Program: Initial temperature of 180°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile method for purity determination of non-volatile or thermally labile compounds.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Sample Preparation:

    • In-House Standard: Accurately weigh approximately 1 mg of the standard and dissolve in 10 mL of methanol (B129727) to create a 100 µg/mL stock solution.

    • Test Sample: Prepare in the same manner as the standard.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percent of the principal peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H-qNMR is an absolute quantification method that does not require an identical reference standard for the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Parameters:

    • Pulse Program: Standard quantitative ¹H experiment.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of protons).

    • Number of Scans: 16.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal from the certified internal standard.

Data Presentation and Comparison

The quantitative data from the purity analysis should be summarized in a clear and structured table for easy comparison.

Analytical Method In-House Standard Purity (%) Test Sample Purity (%) Relative Purity (%)
GC-FID (Area %)99.5 ± 0.298.7 ± 0.399.2
HPLC (Area %)99.6 ± 0.198.9 ± 0.299.3
qNMR (Absolute)99.4 ± 0.3Not Determined-

Note: The data presented in this table is illustrative and represents typical results for a high-purity sample.

Conclusion

For routine quality control and purity assessment of this compound, both GC-FID and HPLC provide reliable and precise results. GC-FID is often preferred for its robustness and high resolution for FAMEs. When an absolute purity value is required, particularly for the qualification of an in-house reference standard, qNMR is the method of choice. A multi-technique approach, as outlined in this guide, ensures a comprehensive and accurate determination of product purity, which is essential for researchers, scientists, and drug development professionals.

Safety Operating Guide

Safe Disposal of Methyl Lycernuate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like methyl lycernuate is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of methyl lycernuate, ensuring compliance and minimizing risk.

Synonyms: Methyl Lignocerate, Methyl Tetracosanoate CAS Number: 2442-49-1

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle methyl lycernuate with care to mitigate exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1]

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2]

  • Eye Protection: Due to conflicting hazard classifications, with at least one Safety Data Sheet (SDS) indicating that methyl lycernuate can cause serious eye damage, robust eye protection is crucial.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of methyl lycernuate relevant to its safe handling and disposal.

PropertyValueSource
Physical StateSolid[2]
AppearanceWhite, wax-like solid, crystals, or crystalline powder[2][4]
Melting Point58-60 °C[4]
FlammabilityNot flammable[3][5]
Water SolubilityInsoluble[4]
Environmental HazardSlightly hazardous for water; do not allow to enter sewers or surface water.[3][5]

Step-by-Step Disposal Protocol

The disposal of methyl lycernuate must be conducted in accordance with institutional policies and local, state, and federal regulations. Given the discrepancy in hazard classification across different suppliers, a conservative approach is recommended.

1. Waste Identification and Segregation:

  • Characterize the waste as non-halogenated, solid chemical waste.

  • Do not mix methyl lycernuate waste with other waste streams, particularly aqueous or halogenated organic waste.

2. Containerization and Labeling:

  • Primary Container: Collect waste methyl lycernuate in a chemically compatible, leak-proof container with a secure screw-top lid. The container should be in good condition and suitable for solid waste.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Methyl Lycernuate" and its synonyms "Methyl Lignocerate" and "Methyl Tetracosanoate."

    • The CAS number: 2442-49-1.

    • An indication of the potential hazards. Given the conflicting information, it is prudent to include "Eye Irritant."

    • The approximate quantity of waste.

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from incompatible materials, such as strong oxidizing agents.[1]

  • Ensure the storage area is cool and dark.[1]

4. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Follow your institution's specific procedures for waste pickup requests.

Experimental Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl lycernuate.

Disposal Workflow for Methyl Lycernuate start Start: Methyl Lycernuate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Solid, Non-Halogenated Organic ppe->characterize container Select Compatible, Leak-Proof Container characterize->container label Label as 'Hazardous Waste' with Chemical Name and CAS container->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Disposal Workflow for Methyl Lycernuate

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of methyl lycernuate, fostering a secure and environmentally conscious research environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.